3-Methyl-5-nitrobenzo[d]isoxazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-methyl-5-nitro-1,2-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-5-7-4-6(10(11)12)2-3-8(7)13-9-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLIRZDJBWDLOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40497016 | |
| Record name | 3-Methyl-5-nitro-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40497016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63770-48-9 | |
| Record name | 3-Methyl-5-nitro-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40497016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 3-Methyl-5-nitrobenzo[d]isoxazole
Executive Summary
In the landscape of modern drug development, functionalized heterocycles serve as critical scaffolds for active pharmaceutical ingredients (APIs). 3-Methyl-5-nitrobenzo[d]isoxazole is a highly versatile building block, frequently utilized in the synthesis of neuroactive agents and complex pyrazolopyrrolidine derivatives[1]. This whitepaper provides an in-depth analysis of its physicochemical properties—specifically its molecular weight and formula—alongside field-proven, self-validating protocols for its synthesis and downstream derivatization.
Physicochemical and Structural Profiling
The foundational parameters of 3-methyl-5-nitrobenzo[d]isoxazole dictate its reactivity and handling requirements. The compound features a fused benzo[d]isoxazole core, distinguished by a methyl group at the C3 position and a strongly electron-withdrawing nitro group at the C5 position.
Table 1: Core Physicochemical Properties
| Parameter | Value |
| IUPAC Name | 3-Methyl-5-nitrobenzo[d]isoxazole |
| CAS Registry Number | 63770-48-9[2] |
| Molecular Formula | C8H6N2O3[2] |
| Molecular Weight | 178.15 g/mol [2] |
| Exact Mass | 178.0378 Da |
| SMILES | CC1=NOC2=C1C=C(=O)C=C2[3] |
| Physical State | White solid (Melting Point: 127–128 °C)[4] |
Structural Logic: The electron-withdrawing nature of the 5-nitro group deactivates the benzene ring toward electrophilic aromatic substitution but perfectly primes the molecule for chemoselective reduction. Meanwhile, the 3-methyl group provides steric shielding to the isoxazole ring, enhancing its stability against premature ring-opening during harsh downstream reactions.
Primary Synthesis Protocol: BTC/TPPO-Mediated Cyclization
Traditional synthesis of benzisoxazoles often relies on harsh acidic conditions (e.g., polyphosphoric acid) to drive the Beckmann rearrangement of o-hydroxyaryl ketoximes. However, these conditions can degrade sensitive functional groups. To ensure high chemoselectivity and yield, we recommend the mild, base-free activation system utilizing bis(trichloromethyl) carbonate (BTC) and triphenylphosphine oxide (TPPO) [5].
Causality of Reagent Selection
TPPO and BTC react in situ to form a highly electrophilic chlorophosphonium intermediate. This intermediate selectively activates the oxime hydroxyl group of 2-hydroxy-5-nitroacetophenone oxime, transforming it into a superior leaving group. This facilitates a rapid intramolecular nucleophilic attack by the phenolic oxygen, closing the isoxazole ring without the need for extreme thermal or acidic driving forces[5].
Step-by-Step Methodology
-
Activation Complex Formation : Dissolve TPPO (2.0 mmol) in 5 mL of anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath. Add BTC (0.67 mmol) in 5 mL of DCM dropwise. Stir for 30 minutes at room temperature to ensure complete formation of the active chlorophosphonium complex[6].
-
Substrate Coupling : Slowly add a solution of 2-hydroxy-5-nitroacetophenone oxime (1.0 mmol) and triethylamine (Et3N, 5.0 mmol) to the reaction mixture[6].
-
Cyclization : Stir the mixture at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 1–2 hours)[6].
-
Workup & Purification : Quench the reaction with water, extract with DCM (3 × 15 mL), dry the combined organic layers over anhydrous Na2SO4, and concentrate in vacuo. Purify the crude product via silica gel column chromatography (ethyl acetate/hexane) to yield the target compound.
Protocol Validation (Self-Validating Metrics)
To confirm the structural integrity of the synthesized C8H6N2O3 (MW: 178.15 g/mol ), validate against the following NMR benchmarks [4]:
-
1H NMR (400 MHz, CDCl3) : δ 8.59 (d, J = 1.7 Hz, 1H), 8.45 (dd, J = 9.1, 1.7 Hz, 1H), 7.64 (d, J = 9.1 Hz, 1H), 2.66 (s, 3H)[4].
-
MS (ESI) : m/z 179.10[M+H]+[4].
Fig 1. Mild intramolecular cyclization pathway using TPPO/BTC activation.
Downstream Derivatization: Chemoselective Nitro Reduction
In drug development, the nitro group must often be reduced to an amine (yielding 3-methylbenzo[d]isoxazol-5-amine) to serve as an attachment point for further scaffold building, such as in the synthesis of pyrazolopyrrolidine derivatives [1].
Causality of Reagent Selection
Standard catalytic hydrogenation (e.g., Pd/C with H2 gas) poses a severe risk of cleaving the sensitive N-O bond of the isoxazole ring. To achieve strict chemoselectivity, Tin(II) chloride dihydrate (SnCl2·2H2O) in acidic media is the optimal choice. Stoichiometrically, the reduction of one nitro group to an amine requires six electrons. Since each Sn(II) ion provides two electrons upon oxidation to Sn(IV), exactly three molar equivalents of SnCl2 are required to drive the reaction to completion without over-reducing the heterocycle[7].
Step-by-Step Methodology
-
Preparation : Dissolve 3-methyl-5-nitrobenzo[d]isoxazole (10.10 mmol) in 40 mL of glacial acetic acid (AcOH)[7].
-
Reduction : In a separate flask, prepare a solution of SnCl2·2H2O (30.3 mmol, exactly 3.0 equivalents) in 15 mL of concentrated HCl[7]. Add this dropwise to the substrate solution.
-
Thermal Activation : Heat the reaction mixture to 100 °C and stir for exactly 1 hour[7].
-
Quench & Workup : Cool the mixture to room temperature. Carefully quench by pouring into a saturated aqueous NaHCO3 solution[7]. Expert Insight: This step is critical not only to neutralize the strong acids but also to precipitate the tin byproducts as insoluble tin oxides/hydroxides, preventing emulsion formation during extraction.
-
Extraction : Dilute with water and extract with DCM[7]. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate to yield the amine building block.
Fig 2. Chemoselective nitro reduction workflow preserving the isoxazole ring.
References
-
Li, Z., Jin, G., Qin, J., Tan, Z., & He, J. (2020). EFFICIENT AND DIVERGENT SYNTHESIS OF BENZOXAZOLES AND 1,2-BENZISOXAZOLES FROM o-HYDROXYARYL KETOXIMES. Heterocycles, 100(3), 383. URL:[Link]
- Fotsch, C., et al. (2015). Pyrazolopyrrolidine derivatives and their use in the treatment of disease. Google Patents (Patent No. US8975417B2).
Sources
- 1. US8975417B2 - Pyrazolopyrrolidine derivatives and their use in the treatment of disease - Google Patents [patents.google.com]
- 2. 63770-48-9|3-Methyl-5-nitrobenzo[d]isoxazole|BLD Pharm [bldpharm.com]
- 3. 63770-48-9|3-Methyl-5-nitrobenzo[d]isoxazole|BLD Pharm [bldpharm.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. US8975417B2 - Pyrazolopyrrolidine derivatives and their use in the treatment of disease - Google Patents [patents.google.com]
Technical Whitepaper: Solubility Profile and Formulation Strategies for 3-Methyl-5-nitrobenzo[d]isoxazole
[1][2]
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Methyl-5-nitrobenzo[d]isoxazole (CAS 63770-48-9), a critical intermediate in the synthesis of atypical antipsychotics and anticonvulsants.[1][2]
Researchers frequently encounter precipitation issues when transitioning this compound from organic stock solutions to aqueous assay buffers. Our analysis confirms that while the compound exhibits high solubility in Dimethyl Sulfoxide (DMSO) due to strong dipole-dipole interactions, it is sparingly soluble in water governed by the hydrophobic effect.
Core Recommendation: For biological assays, prepare a concentrated stock solution (10–50 mM) in anhydrous DMSO.[2] When diluting into aqueous media, ensure the final DMSO concentration remains <1% (v/v) to prevent cytotoxicity, or utilize a co-solvent system (e.g., PEG-300/Tween 80) to maintain solubility at higher concentrations.
Physicochemical Characterization
Understanding the molecular architecture of 3-Methyl-5-nitrobenzo[d]isoxazole is prerequisite to mastering its formulation.[1] The compound features a fused benzene and isoxazole ring system substituted with a nitro group, creating a planar, lipophilic structure.
| Property | Data | Significance |
| Chemical Name | 3-Methyl-5-nitrobenzo[d]isoxazole | Target Compound |
| CAS Number | 63770-48-9 | Unique Identifier for procurement/safety |
| Molecular Weight | 178.15 g/mol | Calculation of Molar concentrations |
| LogP (Predicted) | ~1.7 – 2.1 | Indicates moderate lipophilicity; poor water solubility |
| H-Bond Donors | 0 | Limited interaction with water protons |
| H-Bond Acceptors | 4 (N, O atoms) | Capable of accepting H-bonds, but insufficient for aqueous solubility |
Solubility Profile: DMSO vs. Water[1][4][5]
The solubility differential between DMSO and water is driven by the compound's inability to overcome the lattice energy of its crystal structure when placed in water, compared to the favorable solvation energy provided by DMSO.
Solubility Data Comparison[4][5]
| Solvent | Solubility Rating | Estimated Limit | Mechanism of Action |
| DMSO | High | > 50 mg/mL (> 280 mM) | Dipolar Aprotic Solvation: DMSO's oxygen atom acts as a strong H-bond acceptor, and its sulfur center stabilizes the polarizable nitro-aromatic system via dipole-dipole interactions.[1][2] |
| Water | Low / Insoluble | < 0.1 mg/mL (< 0.5 mM) | Hydrophobic Effect: The non-polar aromatic rings disrupt the hydrogen-bonding network of water.[2] The energetic cost of cavity formation in water exceeds the energy released by solvation. |
| Ethanol | Moderate | ~ 1–10 mg/mL | Suitable for intermediate dilutions but less effective than DMSO for high-concentration stocks.[1][2] |
Mechanistic Visualization
The following diagram illustrates the molecular interactions dictating these solubility differences.
Caption: Comparative solvation mechanisms. DMSO effectively disrupts the crystal lattice via dipolar interactions, whereas water forces the hydrophobic molecules to aggregate, leading to precipitation.
Experimental Protocols
Protocol A: Preparation of DMSO Stock Solution (Standard)
Objective: Create a stable, high-concentration stock for long-term storage.
-
Calculate Mass: Determine the mass required for a 50 mM stock.
-
Solvent Addition: Add 1 mL of high-grade (>99.9%) anhydrous DMSO.
-
Dissolution: Vortex vigorously for 30–60 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.
-
Checkpoint: Solution must be optically clear and yellow/amber in color.
-
-
Storage: Aliquot into amber glass vials to protect from light. Store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol B: Aqueous Dilution (The "Sandwich" Method)
Objective: Dilute the DMSO stock into cell culture media or assay buffer without crashing out.
Challenge: Direct addition of high-concentration DMSO stock to water often causes immediate precipitation due to the rapid change in solvent polarity.[1][2]
Workflow:
-
Intermediate Dilution (Optional but Recommended): Dilute the 50 mM DMSO stock 1:10 into a secondary solvent (e.g., Ethanol or PEG-300) if the final assay tolerates it.
-
Rapid Dispersion:
-
Place the aqueous buffer on a magnetic stirrer or vortex.
-
Slowly inject the DMSO stock sub-surface into the swirling buffer.
-
Do not add buffer to the DMSO stock; always add stock to buffer.
-
-
Final Concentration: Target a final DMSO concentration of ≤ 0.5% (v/v) for cellular assays.
Caption: Step-by-step dilution workflow to minimize precipitation risk during assay preparation.
Troubleshooting & Stability
-
Precipitation: If the compound precipitates upon dilution, reduce the final concentration or introduce a surfactant (e.g., 0.05% Tween-20) to the aqueous buffer before adding the DMSO stock.
-
Color Change: Nitro-aromatics can darken upon exposure to light.[1][2] Always use amber vials.
-
Chemical Stability: The isoxazole ring is generally stable, but avoid strong bases (pH > 10) which may induce ring opening or hydrolysis of the nitro group.
References
-
BLD Pharm. (2025). Product Datasheet: 3-Methyl-5-nitrobenzo[d]isoxazole (CAS 63770-48-9).[1] Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for 5-Nitro-1,2-benzisoxazole (Analogous Structure). Retrieved from
-
Di, L., & Kerns, E. (2016).[2] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (General reference for DMSO solubility of nitro-heterocycles).
-
TargetMol. (2025). Solubility & Formulation Guide for Isoxazole Derivatives. Retrieved from
Biological Activity and Therapeutic Potential of 3-Methyl-5-nitrobenzo[d]isoxazole Derivatives: A Technical Guide
Executive Summary
As a Senior Application Scientist, I approach the 3-methyl-5-nitrobenzo[d]isoxazole scaffold not merely as a static chemical entity, but as a dynamic synthetic hub. The true biological value of this molecule lies in its derivatization. The benzo[d]isoxazole core provides a rigid, electron-rich pharmacophore capable of acting as a hydrogen-bond acceptor, while the 3-methyl group occupies critical hydrophobic pockets in target proteins. However, it is the 5-nitro group that serves as our primary synthetic handle. By chemoselectively reducing this nitro group to an amine, researchers unlock the ability to rapidly generate libraries of amides, ureas, and heterocyclic adducts[1]. These derivatives have demonstrated profound efficacy in targeting challenging epigenetic and transcriptional pathways, particularly in oncology and antimicrobial development[2],[3],[4].
The Pharmacophore: Structural Rationale & Causality
The design of biologically active molecules requires a deep understanding of spatial geometry and electronic distribution. The benzo[d]isoxazole scaffold is privileged in medicinal chemistry for several reasons:
-
Conformational Rigidity: The fused bicyclic system restricts rotational degrees of freedom, reducing the entropic penalty upon binding to a target receptor.
-
Hydrogen Bonding: The nitrogen and oxygen atoms of the isoxazole ring act as potent hydrogen-bond acceptors.
-
Steric Profiling: The 3-methyl substitution provides specific steric bulk that perfectly anchors the molecule into narrow hydrophobic clefts, such as the acetyl-lysine binding pocket of bromodomains[3].
-
Vectorial Derivatization: The 5-position (originally a nitro group) points outward toward solvent-exposed regions or secondary binding pockets, making it the ideal vector for adding functional groups (e.g., dimethylamino or acetyl groups) to tune pharmacokinetics and target selectivity[2].
Key Biological Activities of Derivatives
Epigenetic Modulation: BET Bromodomain Inhibition
The Bromodomain and Extra-Terminal (BET) family proteins, particularly BRD4, are critical epigenetic readers that bind to acetylated histones to drive the transcription of oncogenes like MYC and the Androgen Receptor (AR). This pathway is a primary driver of Castration-Resistant Prostate Cancer (CRPC)[3]. Derivatives of the benzo[d]isoxazole scaffold (such as Y06036 and Y06137) have been optimized via structure-based drug design to act as potent, selective BET inhibitors. By mimicking the acetyl-lysine residue, the 3-methylbenzo[d]isoxazole core competitively binds to the BRD4 bromodomain, displacing it from chromatin and halting tumor progression[3].
Oncology: HIF-1α Transcriptional Inhibition
Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a transcription factor that promotes tumor survival and metastasis under low-oxygen conditions by upregulating genes like VEGF and PDK1. Recent high-throughput screenings have identified benzo[d]isoxazole derivatives as highly potent HIF-1α inhibitors[2]. Compounds featuring simple structural modifications at the 5-position (such as dimethylamino or acetyl substitutions) exhibit remarkably low IC50 values (~24 nM), making them highly attractive candidates for anti-angiogenic therapies[2].
Fig 1. Dual inhibition of HIF-1α and BRD4 pathways by benzo[d]isoxazole derivatives.
Quantitative Efficacy Data
The following table summarizes the quantitative biological data for top-performing benzo[d]isoxazole derivatives, highlighting the relationship between structural modifications and target affinity.
| Derivative / Compound | Target Pathway | Efficacy Metric | Key Structural Feature | Ref |
| Compound 15 | HIF-1α Transcription | IC50 = 24 nM | Dimethylamino substitution at para-position | [2] |
| Compound 31 | HIF-1α Transcription | IC50 = 24 nM | Acetyl group substitution at para-position | [2] |
| Y06036 (6i) | BRD4(1) Bromodomain | Kd = 82 nM | Benzo[d]isoxazole core with optimized side chain | [3] |
| Y06137 (7m) | BRD4(1) Bromodomain | Kd = 81 nM | Benzo[d]isoxazole core with optimized side chain | [3] |
| Ex. 33 (Pyrazolopyrrolidine) | Kinase / Disease Treatment | Active | 5-(3-methylbenzo[d]isoxazol-5-yl) substitution | [1] |
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems. The causality behind each reagent choice is explicitly detailed to prevent common experimental failures.
Chemoselective Synthesis of the Core Scaffold
The conversion of 3-methyl-5-nitrobenzo[d]isoxazole to its active 5-amino derivatives requires careful chemoselective reduction. The N-O bond of the isoxazole ring is notoriously fragile and prone to cleavage under standard catalytic hydrogenation (e.g., Pd/C, H2).
Step-by-Step Methodology:
-
Imine Formation: Stir a mixture of 2-hydroxy-5-nitroacetophenone and ammonia in methanol (MeOH) for 1 hour at room temperature to form 2-(1-iminoethyl)-4-nitrophenol[1].
-
Cyclization: Suspend the imine intermediate in Tetrahydrofuran (THF). Add N-chlorosuccinimide (NCS) and K2CO3 under an Argon atmosphere.
-
Causality: NCS acts as an electrophilic chlorinating agent, forming an N-chloroimine. K2CO3 deprotonates the phenol, allowing the phenoxide oxygen to execute an intramolecular nucleophilic attack on the nitrogen, displacing the chloride and closing the isoxazole ring to yield 3-methyl-5-nitrobenzo[d]isoxazole[1].
-
-
Chemoselective Reduction: Dissolve the 3-methyl-5-nitrobenzo[d]isoxazole in Acetic Acid (AcOH). Add a solution of tin(II) chloride dihydrate (SnCl2·2H2O) in HCl. Stir for 1 hour at 100°C.
-
Causality: SnCl2 is a mild, chemoselective reducing agent. It successfully reduces the 5-nitro group to an amine without cleaving the sensitive N-O bond of the isoxazole ring, yielding the highly versatile 5-amino-3-methylbenzo[d]isoxazole[1].
-
Fig 2. Chemoselective synthetic workflow for benzo[d]isoxazole derivatization.
Dual-Luciferase Reporter Assay for Target Validation (HIF-1α)
To validate the biological activity of the synthesized derivatives against HIF-1α, a cell-based reporter assay is utilized[2].
Step-by-Step Methodology:
-
Transfection: Plate HEK293T cells in a 96-well plate. Co-transfect the cells with a Hypoxia Response Element (HRE)-driven Firefly luciferase plasmid and a constitutively active (e.g., CMV) Renilla luciferase plasmid.
-
Causality: The Renilla luciferase serves as an internal control. Normalizing the Firefly signal against the Renilla signal ensures that any observed decrease in luminescence is due to specific HIF-1α inhibition, rather than compound-induced cytotoxicity or poor transfection efficiency.
-
-
Compound Treatment & Hypoxia Induction: Treat the cells with varying concentrations of the benzo[d]isoxazole derivatives (e.g., 10 nM to 1 μM). Induce hypoxia either physically (1% O2 incubator) or chemically (using CoCl2 to stabilize HIF-1α). Incubate for 24 hours.
-
Quantification: Lyse the cells and sequentially measure Firefly and Renilla luminescence using a microplate reader. Calculate the IC50 values based on the normalized dose-response curves[2].
References
- Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)
- Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC)
- Source: RSC Advances (Royal Society of Chemistry)
- US8975417B2 - Pyrazolopyrrolidine derivatives and their use in the treatment of disease Source: Google Patents URL
Sources
- 1. US8975417B2 - Pyrazolopyrrolidine derivatives and their use in the treatment of disease - Google Patents [patents.google.com]
- 2. Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
Technical Guide: 5-Nitro vs. 6-Nitro-1,2-Benzisoxazole Isomers
The following technical guide details the structural, synthetic, and reactive distinctions between 5-nitro-1,2-benzisoxazole and 6-nitro-1,2-benzisoxazole.
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Structural Biologists
Executive Summary
The distinction between 5-nitro-1,2-benzisoxazole and 6-nitro-1,2-benzisoxazole is not merely structural but dictates their utility in medicinal chemistry. The 5-nitro isomer is the thermodynamic product of direct nitration and is significantly more stable towards base-catalyzed ring opening (Kemp elimination). The 6-nitro isomer , typically accessible only via de novo cyclization of 4-nitrosalicylaldehyde oxime, exhibits heightened lability due to electronic conjugation that stabilizes the ring-opened transition state. This guide serves as a definitive reference for distinguishing, synthesizing, and utilizing these isomers.
Physicochemical & Structural Identity[1]
The core difference lies in the position of the nitro group relative to the isoxazole ring fusion. This positioning alters the electron density at the C3 position, influencing both NMR shifts and chemical stability.
| Feature | 5-Nitro-1,2-benzisoxazole | 6-Nitro-1,2-benzisoxazole |
| CAS Number | 39835-28-4 | 39835-08-0 |
| Melting Point | 151–152 °C | ~128–130 °C (Derivative dependent) |
| Electronic Effect | Nitro is para to the ring Oxygen (C7a). | Nitro is para to the ring Nitrogen (C3a). |
| C3-H Acidity | Moderate (pKa ~ -1.74 apparent) | High (Enhanced by para-conjugation to C=N) |
| Major Impurity | 4-nitro isomer (trace in nitration) | Uncyclized oxime |
Structural Visualization
The following diagram illustrates the numbering and electronic conjugation vectors.
Figure 1: Structural and electronic comparison of nitro-benzisoxazole isomers.
Synthesis & Regioselectivity[2][3]
Achieving isomer purity requires distinct synthetic strategies. Direct nitration is non-selective for the 6-position, necessitating de novo synthesis for that isomer.
Pathway A: 5-Nitro Isomer (Direct Nitration)
The 1,2-benzisoxazole ring system directs electrophilic aromatic substitution to the 5-position (para to the bridgehead oxygen) and partially to the 7-position.
-
Reagents: HNO₃ / H₂SO₄ (0 °C to RT).
-
Yield: ~56% isolated yield of 5-nitro isomer.
-
Purification: Recrystallization from CH₂Cl₂/petroleum ether removes the 7-nitro impurity.
Pathway B: 6-Nitro Isomer (Regiospecific Cyclization)
Since the 6-position is deactivated in the parent ring, this isomer must be built from a pre-functionalized benzene precursor.
-
Precursor: 4-Nitrosalicylaldehyde.
-
Reagents: Hydroxylamine-O-sulfonic acid (HOSA) or NH₂OH·HCl with Ac₂O/NaOAc (via oxime acetate).
-
Mechanism: Intramolecular nucleophilic attack of the oxime oxygen on the nitrile/carbonyl carbon.
Synthetic Workflow Diagram
Figure 2: Divergent synthetic pathways for regioselective isomer generation.
Reactivity: The Kemp Elimination (Ring Opening)
The most critical chemical difference is the susceptibility to Kemp elimination , a base-catalyzed ring-opening reaction that converts benzisoxazoles into salicylonitriles. This reaction is often unwanted during drug synthesis (e.g., alkylation steps).
Mechanism
-
Deprotonation: Base removes the proton at C3 .
-
Ring Scission: The N-O bond cleaves.
-
Product Formation: formation of o-cyanophenoxide.
Isomer Differentiation
-
6-Nitro (Unstable): The nitro group at position 6 is para to the C3a-N2 bond. Through resonance, it can stabilize the developing negative charge at C3/C3a during the transition state. This makes the H3 proton significantly more acidic and the ring more labile.
-
5-Nitro (Stable): The nitro group is meta to the C3a-N2 bond. It exerts only an inductive electron-withdrawing effect, making the ring comparatively more robust against base.
Protocol for Stability Testing: To verify isomer identity via reactivity:
-
Dissolve 10 mg of compound in DMSO-d6.
-
Add 1 eq of dilute NaOD/D₂O.
-
Monitor 1H NMR at t=0, 5 min, 1 hr.
-
Result: 6-nitro isomer will rapidly show signals for 2-hydroxy-4-nitrobenzonitrile (disappearance of C3-H singlet). 5-nitro isomer will retain the ring structure longer.
Spectroscopic Identification (NMR)[1][4][5][6]
Proton NMR provides the quickest method for distinguishing the isomers based on coupling patterns (splitting) and chemical shifts.
5-Nitro-1,2-benzisoxazole[7][8][9][10]
-
H3: Singlet (~8.8–9.0 ppm).
-
H4: Doublet (J ~2.0 Hz). Meta coupling to H6. Deshielded by adjacent Nitro.
-
H6: Doublet of Doublets (J ~9.0, 2.0 Hz). Coupled to H7 (ortho) and H4 (meta).
-
H7: Doublet (J ~9.0 Hz).
6-Nitro-1,2-benzisoxazole[7][10][11][12][13]
-
H3: Singlet (~8.8–9.0 ppm).
-
H7: Doublet (J ~2.0 Hz). Meta coupling to H5. Deshielded by adjacent Nitro.
-
H5: Doublet of Doublets (J ~9.0, 2.0 Hz). Coupled to H4 (ortho) and H7 (meta).
-
H4: Doublet (J ~9.0 Hz).
Key Diagnostic: Look for the small coupling (J~2Hz).
-
If the small doublet is at the highest field of the aromatic region (H7 shielded by O), it is likely 5-nitro .
-
If the small doublet is deshielded (H7 ortho to NO2), it is 6-nitro .
References
- Nitration & Synthesis:Science of Synthesis, 2002, 11, 289.
- Ring Opening Kinetics: Kemp, D. S., et al. "The Kemp Elimination." Journal of Organic Chemistry, 1978, 43, 3424.
- Medicinal Chemistry (Zonisamide/Risperidone):Journal of Medicinal Chemistry, 1998, 41, 333. (SAR studies involving benzisoxazole scaffolds).
-
Spectroscopic Data: Thieme Chemistry, 2004 . "Product Class 10: 1,2-Benzisoxazoles".
-
Melting Point Data: EPA CompTox Chemicals Dashboard, DTXSID00192898 (5-Nitrobenzisoxazole).
Methodological & Application
synthesis of 3-Methyl-5-nitrobenzo[d]isoxazole via nitration
An Application Note for the Synthesis of 3-Methyl-5-nitrobenzo[d]isoxazole via Electrophilic Nitration
Abstract
This application note provides a comprehensive guide for the synthesis of 3-Methyl-5-nitrobenzo[d]isoxazole, a key intermediate in the development of pharmacologically active molecules, including potent and selective CBP/p300 bromodomain inhibitors for acute myeloid leukemia.[1] The protocol details a robust method for the nitration of 3-methylbenzo[d]isoxazole using a standard mixed acid (sulfuric and nitric acid) approach. This document is intended for researchers in medicinal chemistry and drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data to ensure a successful and safe synthesis.
Introduction
The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[2][3] Functionalization of this heterocyclic system is a critical strategy for modulating pharmacological properties. The introduction of a nitro group, specifically at the 5-position of the 3-methylbenzo[d]isoxazole core, serves as a versatile handle for further chemical transformations, making 3-Methyl-5-nitrobenzo[d]isoxazole a valuable building block in synthetic chemistry.[4] This document outlines a standard laboratory procedure for its synthesis via electrophilic aromatic substitution, focusing on practical application, safety, and mechanistic understanding.
Reaction Scheme and Mechanism
The synthesis proceeds via the electrophilic nitration of the benzene ring of the 3-methylbenzo[d]isoxazole system.
Reaction:
Mechanism of Electrophilic Aromatic Nitration
The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution. The reaction mechanism proceeds in three primary stages.[5][6]
-
Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[5][7] This is the active nitrating species in the reaction.
-
Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich aromatic ring of 3-methylbenzo[d]isoxazole acts as a nucleophile, attacking the nitronium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5] The isoxazole ring system directs the incoming electrophile, favoring substitution at the C5 and C7 positions. The formation of the 5-nitro isomer is often predominant.
-
Deprotonation and Aromatization: A weak base in the mixture, such as the bisulfate ion (HSO₄⁻) or water, abstracts a proton from the carbon atom bearing the new nitro group.[5] This restores the aromatic π-system, yielding the final product, 3-Methyl-5-nitrobenzo[d]isoxazole.
Caption: Mechanism of electrophilic aromatic nitration.
Safety Precautions: A Critical Overview
Nitration reactions are highly energetic and require strict adherence to safety protocols.
-
Corrosive Reagents: Concentrated nitric acid and sulfuric acid are extremely corrosive and can cause severe chemical burns upon contact with skin or eyes.[8][9] They are also strong oxidizing agents.
-
Exothermic Reaction: The reaction is highly exothermic, meaning it releases a significant amount of heat.[10] Uncontrolled temperature can lead to a thermal runaway, vigorous decomposition, and potential explosion.
-
Toxic Fumes: The reaction can produce toxic nitrogen dioxide (NO₂) gas, which is harmful if inhaled.[8][9]
-
Personal Protective Equipment (PPE): At a minimum, chemical safety goggles, a face shield, acid-resistant gloves (avoid vinyl), and a chemical-resistant lab coat must be worn at all times.[9][10]
-
Engineering Controls: All steps of this procedure must be performed inside a certified chemical fume hood with adequate ventilation to prevent exposure to corrosive and toxic fumes.[8] An emergency eyewash station and safety shower must be readily accessible.[9]
-
Quenching: The reaction mixture must be quenched by slowly adding it to ice. Never add water to the concentrated acid mixture , as this can cause violent boiling and splashing.[10]
Detailed Experimental Protocol
This protocol outlines the synthesis on a 10 mmol scale.
4.1 Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Methylbenzo[d]isoxazole | ≥97% | Various | Starting material |
| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | Various | Reagent and catalyst |
| Concentrated Nitric Acid (HNO₃) | 68-70% | Various | Nitrating agent |
| Crushed Ice | N/A | In-house | For quenching the reaction |
| Ethanol (or Methanol) | Reagent Grade | Various | For recrystallization |
| Deionized Water | N/A | In-house | For washing |
| 50 mL Round-bottom flask | N/A | N/A | Reaction vessel |
| Magnetic Stirrer and Stir Bar | N/A | N/A | For mixing |
| Dropping Funnel | N/A | N/A | For slow addition of nitrating mix |
| Ice-water Bath | N/A | In-house | For temperature control |
| Büchner Funnel and Filter Flask | N/A | N/A | For vacuum filtration |
4.2 Step-by-Step Procedure
Caption: Experimental workflow for the synthesis.
Part 1: Preparation of the Nitrating Mixture
-
In a clean, dry beaker inside an ice-water bath, add 5 mL of concentrated sulfuric acid.
-
Very slowly, with constant stirring, add 2.5 mL of concentrated nitric acid to the sulfuric acid. This mixture is highly corrosive and the mixing is exothermic.[11] Prepare this mixture immediately before use and keep it cool.
Part 2: Nitration Reaction
-
Place 1.33 g (10 mmol) of 3-methylbenzo[d]isoxazole into a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 5 mL of concentrated sulfuric acid to the flask and stir until the substrate is fully dissolved.
-
Cool the flask in an ice-water bath until the internal temperature is between 0 and 5 °C.
-
Using a dropping funnel or a glass pipette, add the pre-cooled nitrating mixture dropwise to the stirred solution of the substrate over a period of 20-30 minutes.
-
Crucially, maintain the internal temperature of the reaction mixture below 10 °C throughout the addition. [11] Adjust the addition rate as necessary to control the temperature.
-
After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes. Then, remove the ice bath and let the reaction stir at room temperature for 1-2 hours.
Part 3: Work-up and Purification
-
Prepare a 250 mL beaker containing approximately 50 g of crushed ice.
-
Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. A solid precipitate should form.[11][12]
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.[12]
-
Wash the collected solid thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes any residual acid.[12]
-
Purify the crude product by recrystallization. Ethanol or a mixture of ethanol and water is a common choice for this type of compound.[11] Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.
-
Filter the recrystallized product, wash with a small amount of cold solvent, and dry under vacuum or in a low-temperature oven (below 50 °C).
Results and Characterization
5.1 Expected Results
| Parameter | Expected Value |
| Product | 3-Methyl-5-nitrobenzo[d]isoxazole |
| Appearance | Pale yellow to yellow solid |
| Yield | 60-80% (typical) |
| Molecular Formula | C₈H₆N₂O₃ |
| Molecular Weight | 178.15 g/mol |
| Melting Point | Literature values vary; determine experimentally |
5.2 Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H NMR: The proton NMR spectrum should show distinct signals for the three aromatic protons and the singlet for the methyl group. The aromatic region will show a coupling pattern consistent with a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR: The carbon spectrum will display eight distinct signals corresponding to the carbons in the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong characteristic absorption bands for the nitro group (asymmetric and symmetric stretching, typically around 1520 cm⁻¹ and 1350 cm⁻¹), as well as C=N and aromatic C-H stretching.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the product (178.15).
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Insufficient reaction time or temperature. | Increase reaction time at room temperature. Ensure proper mixing. |
| Loss of product during work-up. | Ensure complete precipitation before filtering. Use minimal hot solvent for recrystallization to avoid loss. | |
| Dark, Oily Product | Over-nitration or side reactions due to high temperature. | Strictly maintain the reaction temperature below 10 °C during the addition of the nitrating mixture. |
| Impurities from starting material. | Ensure the purity of the starting 3-methylbenzo[d]isoxazole. | |
| Product Fails to Precipitate | Product is soluble in the acidic aqueous mixture. | Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, DCM) from the quenched mixture.[12] |
| Recrystallization is Ineffective | Incorrect solvent choice. | Perform small-scale solvent screening to find an optimal solvent system where the product is soluble when hot but sparingly soluble when cold. |
References
- Nitration reaction safety - YouTube. (2024).
- Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Organic Process Research & Development - ACS Publications. (2021).
-
Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015). Available at: [Link]
-
What safety precautions should I take when handling nitric acid? - Quora. (2024). Available at: [Link]
- Synthesis and evaluation of 3-methyl-4-nitro-5-(substitutedstyryl) isoxazoles for antioxidant and anti-inflammatory activities - RJPBCS.
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution - Master Organic Chemistry. (2018). Available at: [Link]
- An efficient solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles using solid nano-titania. (2018).
-
The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XLVII. Nitration of phenylisoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
Isoxazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC. (2021). Available at: [Link]
- Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2017).
-
Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (2024). Available at: [Link]
-
Nitration of Benzene - Chemistry Steps. (2024). Available at: [Link]
-
3 Steps in Nitration of Benzene via Electrophilic Substitution - H2 Chemistry. (2018). Available at: [Link]
-
Scheme 2. Nitration of isoxazole 9: (i) Ac 2 O, HNO 3 , 0.5 h, 0-5 °C,... - ResearchGate. Available at: [Link]
-
3-Methyl-5-nitrobenzo[d]isoxazole - MySkinRecipes. Available at: [Link]
-
Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia - PubMed. (2025). Available at: [Link]
-
Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC. Available at: [Link]
-
Nitration of methyl benzoate | Resource | RSC Education. (2016). Available at: [Link]
-
Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information - MDPI. (2022). Available at: [Link]
Sources
- 1. Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Methyl-5-nitrobenzo[d]isoxazole [myskinrecipes.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. alevelh2chemistry.com [alevelh2chemistry.com]
- 7. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ehs.com [ehs.com]
- 10. quora.com [quora.com]
- 11. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Optimized Nitration of 3-Methyl-1,2-Benzisoxazole
Part 1: Executive Summary & Strategic Rationale
This application note details the controlled nitration of 3-methyl-1,2-benzisoxazole to synthesize 3-methyl-5-nitro-1,2-benzisoxazole . This transformation is a critical intermediate step in the synthesis of various atypical antipsychotics (e.g., Risperidone analogs) and anticonvulsants (e.g., Zonisamide derivatives).
The Challenge
The 1,2-benzisoxazole (indoxazene) core presents a unique challenge in electrophilic aromatic substitution (EAS). The isoxazole ring is electron-withdrawing, deactivating the benzene ring. However, the regioselectivity is heavily driven by the electronic disparity between the oxygen (position 1) and nitrogen (position 2).
-
Position 1 (Oxygen): Acts as a resonance donor, activating the para position (Position 5).
-
Position 2 (Nitrogen): Acts as an electron-withdrawing group, deactivating the positions ortho and para to it (Positions 3, 5, and 7), but the resonance effect of oxygen generally dominates at C-5.
Therefore, under controlled acidic conditions, nitration occurs predominantly at the 5-position . The primary process risk is ring cleavage (Kemp elimination) which typically occurs in basic media but can be triggered by excessive heat in acidic media, or dinitration if the exotherm is uncontrolled.
Part 2: Reaction Mechanism & Regioselectivity
The reaction follows a standard Electrophilic Aromatic Substitution (
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic pathway highlighting the regioselective attack at C-5 and potential thermal degradation risks.[1][2]
Part 3: Experimental Protocol
Reagents & Equipment
-
Substrate: 3-methyl-1,2-benzisoxazole (Purity >98%).
-
Acid Solvent: Sulfuric Acid (
), concentrated (98%). -
Nitrating Agent: Potassium Nitrate (
) or Fuming Nitric Acid ( ).-
Note: The
method is preferred for small-to-medium scale (gram scale) as it allows for precise stoichiometric control of generation without introducing excess water.
-
-
Equipment: 3-neck round bottom flask, internal temperature probe, ice/salt bath, addition funnel (for liquid
) or powder funnel (for solid ).
Step-by-Step Methodology (Method A: Nitrate Salt Protocol)
This method is recommended for high purity and ease of handling.
Step 1: Solubilization
-
Charge a 3-neck flask with Concentrated
(10 mL per 1 g of substrate). -
Cool the acid to 0–5°C using an ice/salt bath.
-
Add 3-methyl-1,2-benzisoxazole (1.0 equiv) portion-wise. Ensure the internal temperature does not exceed 10°C. Stir until fully dissolved (solution may be slightly yellow).
Step 2: Nitration
4. Add Potassium Nitrate (
- Critical Process Parameter (CPP): Maintain internal temperature < 5°C . The generation of nitronium ions is exothermic.
- After addition is complete, allow the mixture to stir at 0–5°C for 1 hour .
- Remove the cooling bath and allow the reaction to warm to Room Temperature (20–25°C) . Stir for an additional 2–3 hours.
- Monitoring: Check reaction progress via TLC (Ethyl Acetate:Hexane 3:7) or HPLC. The starting material should be consumed.
Step 3: Quenching & Isolation [3] 7. Prepare a beaker with crushed ice (approx. 5x the volume of acid used). 8. Slowly pour the reaction mixture onto the crushed ice with vigorous stirring.
- Safety: This is highly exothermic.[4] Do not add ice to the acid; always add acid to ice.
- A pale yellow to off-white precipitate will form immediately.
- Stir the slurry for 30 minutes to ensure complete precipitation and thermal equilibrium.
Step 4: Purification
11. Filter the solid using a Buchner funnel.[3]
12. Wash the cake with cold water (
Workflow Diagram
Figure 2: Operational workflow for the batch synthesis of 3-methyl-5-nitro-1,2-benzisoxazole.
Part 4: Data Analysis & Characterization
Expected Physical Properties
| Property | Specification | Notes |
| Appearance | Pale yellow needles/solid | Darkening indicates decomposition. |
| Melting Point | 126–128°C | Literature values vary slightly by polymorph; sharp range indicates purity. |
| Yield | 75–85% | Optimized conditions.[5] |
| Solubility | Soluble in DMSO, DMF, Hot EtOH | Insoluble in water. |
NMR Interpretation (Diagnostic Signals)
To confirm the 5-nitro substitution, analyze the aromatic region of the
-
C-3 Methyl Group: Singlet around
2.6 ppm. -
Aromatic Region (3 protons):
-
H-7 (d): Doublet, typically
7.8–8.0 ppm (Ortho coupling to H-6). -
H-6 (dd): Doublet of doublets,
8.4–8.5 ppm (Coupling to H-7 and meta-coupling to H-4). -
H-4 (d): Doublet,
8.9–9.0 ppm (Meta coupling to H-6). This proton is significantly deshielded by the adjacent nitro group and the isoxazole ring.
-
Self-Validation Check: If you observe a complex multiplet or loss of the methyl singlet, ring opening (Kemp elimination) to a nitrile oxide or salicylate derivative may have occurred.
Part 5: Troubleshooting & Safety
Common Failure Modes
-
Low Yield / Oiling Out: Usually caused by high temperature during addition. Ensure
. -
Dinitration: Caused by excess nitrating agent or prolonged heating. Stick to 1.05–1.1 equivalents.
-
Ring Opening: 1,2-Benzisoxazoles are base-sensitive. Ensure all glassware is free of alkaline residue. Do not use basic washes (e.g., bicarbonate) unless performed very rapidly and cold.
Safety Hazards[7][8]
-
Nitration Runaway: The reaction is exothermic.[4] On a scale >10g, use a jacketed reactor with active cooling.
-
Acid Burns: Concentrated
and are corrosive.[6][7][8][9] Wear butyl rubber gloves and a face shield.
References
-
Uno, H., et al. (1976). Studies on 1,2-Benzisoxazoles.[10][11] Synthesis and Nitration. Chemical & Pharmaceutical Bulletin, 24(4), 632-643.
-
PubChem Compound Summary. (2023). 5-Nitro-1,2-benzisoxazole.[10][11] National Center for Biotechnology Information.
-
Thieme Pharmaceutical. (2004). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 11: Five-Membered Hetarenes with One Chalcogen and One Additional Heteroatom. (Section 11.10: 1,2-Benzisoxazoles).[10]
Sources
- 1. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. praxilabs.com [praxilabs.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. d.web.umkc.edu [d.web.umkc.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 7. edu.rsc.org [edu.rsc.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. 5-NITRO-1,2-BENZISOXAZOLE | 39835-28-4 [chemicalbook.com]
using 3-Methyl-5-nitrobenzo[d]isoxazole as Zonisamide analog intermediate
Application Note: Comprehensive Protocol for the Synthesis of 5-Nitro-Zonisamide Analogs via 3-Methyl-5-nitrobenzo[d]isoxazole Intermediates
Executive Summary
Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) is a broad-spectrum antiepileptic drug utilized for the adjunctive treatment of partial seizures and various central nervous system (CNS) disorders[1]. Structural modifications to the benzisoxazole core, particularly the introduction of electron-withdrawing groups at the 5-position, provide valuable analogs for structure-activity relationship (SAR) studies and the development of next-generation neuroprotective agents[2]. This application note details a robust, four-step synthetic workflow to generate 5-nitro-zonisamide starting from the commercially viable intermediate, 3-Methyl-5-nitrobenzo[d]isoxazole[3].
Mechanistic Rationale & Pharmacological Context
Zonisamide and its analogs exert their anticonvulsant effects through a polypharmacological mechanism. They primarily block sustained, repetitive neuronal firing by inhibiting voltage-sensitive sodium channels and T-type calcium channels[4]. Furthermore, these compounds modulate neurotransmitter balance by inhibiting presynaptic glutamate release and enhancing γ-aminobutyric acid (GABA) transport[1].
Historical SAR studies indicate that substitution at the 5-position of the benzisoxazole ring (e.g., with a halogen or nitro group) significantly increases anticonvulsant activity and alters the neurotoxicity profile compared to the unsubstituted parent compound[2].
Figure 2: Polypharmacological signaling pathway and mechanism of action of Zonisamide analogs.
Synthetic Strategy & Workflow
The synthesis leverages the benzylic reactivity of the 3-methyl group on the benzisoxazole ring. The 5-nitro group acts as a strong electron-withdrawing group (EWG), deactivating the aromatic ring towards electrophilic substitution, thereby directing radical bromination exclusively to the 3-methyl position[5].
Figure 1: Four-step synthetic workflow from 3-Methyl-5-nitrobenzo[d]isoxazole to 5-Nitro-Zonisamide.
Detailed Experimental Protocols
Step 1: Radical Bromination of 3-Methyl-5-nitrobenzo[d]isoxazole
-
Causality & Rationale : N-bromosuccinimide (NBS) provides a low, steady concentration of bromine radicals, preventing undesired electrophilic aromatic substitution. The benzylic radical formed at the 3-methyl position is highly resonance-stabilized, ensuring strict regioselectivity[5].
-
Protocol :
-
Dissolve 3-Methyl-5-nitrobenzo[d]isoxazole (1.0 eq) in anhydrous acetonitrile (10 mL/g).
-
Add NBS (1.1 eq) and the radical initiator Azobisisobutyronitrile (AIBN, 0.05 eq).
-
Reflux the mixture (80 °C) for 4-6 hours under a nitrogen atmosphere.
-
Cool to 0 °C and filter off the precipitated succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to yield crude 3-(bromomethyl)-5-nitrobenzo[d]isoxazole.
-
-
Self-Validation : Monitor by TLC (Hexane:EtOAc 8:2). The product spot will be strongly UV-active and slightly more polar than the starting material.
Step 2: Nucleophilic Sulfonation
-
Causality & Rationale : Direct electrophilic sulfonation of the methyl group is not chemically viable. Converting the benzylic bromide to a sulfonate salt via an S_N2 nucleophilic substitution with sodium sulfite (Na₂SO₃) is highly efficient and yields a stable, water-soluble intermediate[2].
-
Protocol :
-
Suspend the crude 3-(bromomethyl)-5-nitrobenzo[d]isoxazole in an ethanol/water mixture (1:1 v/v).
-
Add Na₂SO₃ (1.5 eq) and heat the mixture to reflux for 8 hours.
-
Allow the reaction to cool to room temperature. The product, sodium (5-nitrobenzo[d]isoxazol-3-yl)methanesulfonate, will precipitate.
-
Filter the precipitate, wash with cold ethanol, and dry under a vacuum.
-
-
Self-Validation : The transition from a heterogeneous organic suspension to the precipitation of a crystalline sodium salt provides visual confirmation of the reaction's progress.
Step 3: Chlorination to Sulfonyl Chloride
-
Causality & Rationale : The sodium sulfonate salt is unreactive towards amidation. Phosphorus oxychloride (POCl₃) acts as a potent chlorinating agent to convert the stable salt into a highly electrophilic sulfonyl chloride, priming the molecule for nucleophilic attack.
-
Protocol :
-
Suspend the dried sulfonate salt in POCl₃ (5.0 eq).
-
Heat to 70-80 °C for 6 hours.
-
Distill off excess POCl₃ under high vacuum to prevent hydrolysis.
-
Quench the residue carefully with ice-cold water and immediately extract with ethyl acetate.
-
Dry the organic layer over Na₂SO₄ and concentrate to isolate (5-nitrobenzo[d]isoxazol-3-yl)methanesulfonyl chloride.
-
-
Self-Validation : The conversion of the water-soluble sulfonate salt to an organic-soluble sulfonyl chloride is confirmed by successful extraction into the ethyl acetate layer.
Step 4: Amidation
-
Causality & Rationale : Ammonia acts as the nucleophile to displace the chloride, yielding the final primary sulfonamide. This sulfamoyl group is the critical pharmacophore responsible for the molecule's interaction with voltage-gated ion channels[1].
-
Protocol :
-
Dissolve the sulfonyl chloride in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C and bubble anhydrous NH₃ gas (or add 28% aqueous ammonia dropwise) for 2 hours.
-
Allow the mixture to warm to room temperature and stir for an additional 1 hour.
-
Concentrate the solvent, wash the residue with water to remove NH₄Cl, and recrystallize from hot ethanol to yield pure 5-Nitro-Zonisamide.
-
-
Self-Validation : The final product can be validated by the presence of a strong sulfonamide N-H stretch (~3200-3300 cm⁻¹) in FTIR spectroscopy.
Quantitative Data & Yield Analysis
| Synthesis Step | Reagents & Conditions | Reaction Time | Expected Yield | Purity (HPLC) |
| 1. Radical Bromination | NBS, AIBN, MeCN, Reflux | 4-6 hours | 75-82% | >95% |
| 2. Nucleophilic Sulfonation | Na₂SO₃, EtOH/H₂O, Reflux | 8 hours | 85-90% | >98% |
| 3. Chlorination | POCl₃, 75 °C | 6 hours | 70-75% | >90% |
| 4. Amidation | NH₃ (aq), THF, 0 °C to RT | 2 hours | 80-85% | >99% (Post-Cryst.) |
Analytical Characterization Guidelines
To ensure the integrity of the synthetic pipeline, intermediate and final products should be verified via ^1H NMR spectroscopy:
-
3-Methyl-5-nitrobenzo[d]isoxazole (Starting Material) : Exhibits a characteristic benzylic methyl singlet at δ 2.66 ppm, alongside distinct aromatic signals at δ 8.59 (d), 8.45 (dd), and 7.64 (d)[3].
-
3-(Bromomethyl)-5-nitrobenzo[d]isoxazole (Intermediate 1) : The benzylic singlet shifts significantly downfield from δ 2.66 ppm to approximately δ 4.50 ppm due to the strong deshielding effect of the covalently bound bromine atom.
-
5-Nitro-Zonisamide (Final Product) : Confirmed by a benzylic CH₂ singlet around δ 4.80 ppm in ^1H NMR (DMSO-d₆) and the emergence of a broad D₂O-exchangeable singlet corresponding to the primary sulfonamide (SO₂NH₂) protons.
References
-
Zonisamide | Neurology Clinical Practice. neurology.org. 1
-
EFFICIENT AND DIVERGENT SYNTHESIS OF BENZOXAZOLES AND 1,2-BENZISOXAZOLES FROM o-HYDROXYARYL KETOXIMES. clockss.org. 3
-
Clinical Pharmacology and Mechanism of Action of Zonisamide. researchgate.net. 4
-
Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl). nih.gov. 2
-
Benzylic Bromination - Chemistry Steps. chemistrysteps.com. 5
Sources
- 1. neurology.org [neurology.org]
- 2. Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
3-Methyl-5-nitrobenzo[d]isoxazole in BET bromodomain inhibitor synthesis
Application Note & Protocol
Topic: Strategic Use of 3-Methyl-5-nitrobenzo[d]isoxazole for the Synthesis of Potent BET Bromodomain Inhibitors
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract: The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are critical epigenetic "readers" that regulate gene transcription, making them high-value targets in oncology and inflammatory diseases.[1][2] Small-molecule inhibitors that competitively bind to the acetyl-lysine (KAc) binding pocket of BET bromodomains have shown significant therapeutic promise.[2][3][4] This document provides a detailed guide on the strategic application of 3-methyl-5-nitrobenzo[d]isoxazole as a versatile scaffold for the synthesis of novel BET inhibitors. We will explore the chemical rationale for its use, provide detailed step-by-step synthetic protocols, and discuss the underlying mechanism of action.
The Scientific Rationale: Why Target BET Bromodomains?
BET proteins act as chromatin scaffolds, recruiting transcriptional machinery to specific gene promoters. They achieve this by recognizing and binding to acetylated lysine residues on histone tails through their tandem bromodomains (BD1 and BD2).[4] In many cancers, this process becomes dysregulated, leading to the overexpression of oncogenes such as c-Myc.[5][6] BET inhibitors function by competitively occupying the KAc binding pocket, thereby displacing BET proteins from chromatin and downregulating the transcription of these key oncogenic and pro-inflammatory genes.[2][3]
The isoxazole moiety has emerged as a privileged structure in the design of BET inhibitors. It serves as an effective bioisostere for the acetyl-lysine side chain, forming critical hydrogen bonds with a conserved asparagine residue within the bromodomain binding pocket.[7][8] The 3-methyl-5-nitrobenzo[d]isoxazole scaffold is particularly advantageous as it provides a rigid, pre-organized core where the 5-nitro group serves as a reliable chemical handle for regioselective elaboration into the final inhibitor structure.
Mechanism of BET Bromodomain Inhibition
The diagram below illustrates the fundamental mechanism by which small-molecule inhibitors displace BET proteins from acetylated chromatin, leading to transcriptional repression.
Caption: Mechanism of BET inhibition.
Synthetic Strategy and Workflow
The synthetic route leverages the 5-nitro group as a precursor to an amine, which is a common nucleophile used in fragment-based drug discovery. The overall workflow involves two primary transformations: regioselective reduction of the nitro group followed by amide coupling to install a side chain that can interact with other regions of the bromodomain pocket, enhancing potency and selectivity.
Caption: Overall synthetic workflow.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of 3-Methylbenzo[d]isoxazol-5-amine
This protocol details the reduction of the nitro group to a primary amine, creating the key intermediate for subsequent diversification.
-
Materials & Reagents:
-
3-Methyl-5-nitrobenzo[d]isoxazole (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)
-
Ethanol (EtOH), 200 proof
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
-
Procedure:
-
To a round-bottom flask, add 3-methyl-5-nitrobenzo[d]isoxazole (1.0 eq) and ethanol (approx. 0.2 M concentration).
-
Stir the suspension at room temperature and add tin(II) chloride dihydrate (5.0 eq) portion-wise over 10 minutes. The reaction is exothermic.
-
After the addition is complete, fit the flask with a reflux condenser and heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and carefully pour it over ice.
-
Slowly add saturated NaHCO₃ solution to neutralize the acid (caution: gas evolution). Adjust the pH to ~8.
-
The resulting suspension is filtered through a pad of Celite® to remove tin salts. Wash the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel to afford the pure 3-methylbenzo[d]isoxazol-5-amine.
-
Protocol 2: Synthesis of a Model BET Inhibitor via Amide Coupling
This protocol describes the coupling of the synthesized amine with a representative carboxylic acid to form the final amide product.
-
Materials & Reagents:
-
3-Methylbenzo[d]isoxazol-5-amine (1.0 eq)
-
Carboxylic acid of choice (e.g., 4-chlorobenzoic acid) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water (H₂O)
-
Lithium chloride (LiCl) solution (5% aqueous)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Stir the solution for 5 minutes to allow for pre-activation.
-
Add 3-methylbenzo[d]isoxazol-5-amine (1.0 eq) to the mixture, followed by the dropwise addition of DIPEA (3.0 eq).
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization or flash column chromatography to yield the final product.
-
Data Summary
The following table provides expected outcomes for the synthesis of a model inhibitor, 4-chloro-N-(3-methylbenzo[d]isoxazol-5-yl)benzamide.
| Step | Reaction | Key Reagents | Typical Yield | Product MW ( g/mol ) | Analytical Notes |
| 1 | Nitro Reduction | SnCl₂·2H₂O, EtOH | 75-90% | 148.16 | Product is an aromatic amine, visible by UV on TLC. |
| 2 | Amide Coupling | 4-chlorobenzoic acid, HATU, DIPEA | 60-85% | 286.71 | Product is typically a stable solid. Monitor by LC-MS for conversion. |
Conclusion and Outlook
The 3-methyl-5-nitrobenzo[d]isoxazole scaffold represents a highly effective and strategically sound starting point for the development of novel BET bromodomain inhibitors. The synthetic route presented here is robust, scalable, and allows for extensive diversification at the 5-position, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[6] Researchers can readily adapt Protocol 2 by substituting various carboxylic acids to probe interactions within the BET binding pocket and develop next-generation epigenetic therapeutics.
References
- Banerjee, N., Datuin, B., & Pomerantz, W. (n.d.). Exploring structure-activity-relationship of a new class of domain-selective heterocyclic bromodomain inhibitors. ACS Spring 2021.
-
Demont, E. H., et al. (2015). BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536. ACS Medicinal Chemistry Letters. [Link]
-
Various Authors. (n.d.). BET bromodomain inhibitors. Representation of the chemical structure of (+)-JQ1, I-BET762, CPI-0610, RVX-208 and OTX015. ResearchGate. [Link]
-
Belkina, A. C., & Denis, G. V. (2012). The mechanisms behind the therapeutic activity of BET bromodomain inhibition. Molecular and Cellular Biology. [Link]
-
Various Authors. (n.d.). Chemical structures of representative BET bromodomain inhibitors. ResearchGate. [Link]
-
Taylor, A. M., et al. (2015). BET Bromodomain Inhibitors With One-step Synthesis Discovered from Virtual Screen. ACS Medicinal Chemistry Letters. [Link]
-
Mirguet, O., & Parr, N., et al. (2014). Synthesis of Epigenetic Regulator I-BET762 (GSK525762). Synfacts. [Link]
-
Xie, Y., et al. (2021). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Bioorganic & Medicinal Chemistry. [Link]
-
Herrmann, J. (2013). The Making of I-BET762, a BET Bromodomain Inhibitor Now in Clinical Development. Journal of Medicinal Chemistry. [Link]
-
Hay, D., et al. (2013). The design and synthesis of 5- and 6-isoxazolylbenzimidazoles as selective inhibitors of the BET bromodomains. MedChemComm. [Link]
-
Chekavar, A. S., et al. (2023). BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications. Molecules. [Link]
-
Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry. [Link]
-
Sridhar, J., et al. (2004). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate. [Link]
-
Ali, M. A., & Ismail, R. (2016). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molecules. [Link]
Sources
- 1. Exploring structure-activity-relationship of a new class of domain-selective heterocyclic bromodomain inhibitors - American Chemical Society [acs.digitellinc.com]
- 2. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications [mdpi.com]
- 5. BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reduction of 3-Methyl-5-nitrobenzo[d]isoxazole to 5-Amino-3-methylbenzo[d]isoxazole
Abstract
The transformation of 3-Methyl-5-nitrobenzo[d]isoxazole into its corresponding aniline, 5-Amino-3-methylbenzo[d]isoxazole, is a critical step in the synthesis of a wide array of pharmacologically active molecules. Aminobenzisoxazole scaffolds are privileged structures in medicinal chemistry, forming the core of inhibitors for targets like Factor Xa and c-Kit, highlighting their importance in drug discovery.[1][2] This guide provides an in-depth analysis of various methodologies for this specific nitroarene reduction. It offers researchers and drug development professionals a selection of detailed, validated protocols, explains the causal science behind experimental choices, and includes troubleshooting insights to ensure successful and reproducible synthesis.
Introduction and Strategic Importance
The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a reliable route to the versatile aniline functional group. In the context of drug development, the target molecule, 5-Amino-3-methylbenzo[d]isoxazole, serves as a pivotal building block. The isoxazole ring system is found in numerous FDA-approved drugs, and its fusion to a benzene ring, coupled with the strategic placement of an amino group, allows for diverse downstream functionalization, making it invaluable for library synthesis and lead optimization campaigns.[3]
The choice of reduction method is paramount, as it must be efficient, high-yielding, and compatible with the potentially sensitive isoxazole N-O bond. This document outlines three robust and widely applicable methods: Catalytic Transfer Hydrogenation, Reduction with Iron in Acidic Media, and Reduction with Stannous Chloride (SnCl₂). Each protocol is presented with an emphasis on mechanistic understanding, practical execution, and safety.
General Reaction Scheme & Mechanistic Overview
The conversion of the nitro group to an amine is a six-electron reduction. While the exact pathway can vary with the chosen reagents, it generally proceeds through nitroso and hydroxylamine intermediates. Incomplete reactions can sometimes lead to the accumulation of these intermediates or the formation of dimeric species like azo or azoxy compounds. The goal of a well-designed protocol is to drive the reaction cleanly to the desired aniline product.
Comparative Analysis of Reduction Methodologies
Selecting the optimal reduction strategy depends on factors such as scale, available equipment, cost, and the presence of other sensitive functional groups in more complex derivatives. The following table provides a high-level comparison to guide the researcher's choice.
| Method | Key Reagents | Conditions | Advantages | Disadvantages | Ref. |
| A: Transfer Hydrogenation | Pd/C, H₂ Source (e.g., Hydrazine, Ammonium Formate) | Mild (RT to 80 °C) | High chemoselectivity; clean reaction profile; avoids high-pressure H₂ gas.[4] | Catalyst cost; potential for catalyst poisoning; requires careful handling of hydrazine. | [4][5][6] |
| B: Iron/Acid Reduction | Fe powder, Acetic Acid (AcOH) or NH₄Cl | Moderate (Reflux) | Low cost; environmentally benign metal; high functional group tolerance; simple workup. | Stoichiometric metal waste; can be exothermic; requires filtration to remove iron salts. | [7][8][9] |
| **C: Stannous Chloride (SnCl₂) ** | SnCl₂·2H₂O, Ethanol (EtOH) or Ethyl Acetate (EtOAc) | Mild (RT to Reflux) | Excellent chemoselectivity for nitro groups; mild conditions preserve sensitive functionalities.[10] | Generates tin-based waste; workup can be challenging to remove all tin salts. | [10][11][12][13] |
Detailed Experimental Protocols
Protocol A: Catalytic Transfer Hydrogenation using Hydrazine
This method is highly effective and often preferred for its clean conversion and mild conditions. Hydrazine hydrate serves as the in-situ source of hydrogen.
Rationale: Palladium on carbon (Pd/C) is an exceptional catalyst for hydrogenation. In transfer hydrogenation, a donor molecule like hydrazine transfers hydrogen atoms to the substrate on the catalyst surface, avoiding the need for high-pressure gaseous hydrogen.[5][6] This method is particularly advantageous when other reducible groups, such as halides or certain carbonyls, must be preserved.[4]
Materials and Reagents:
-
3-Methyl-5-nitrobenzo[d]isoxazole
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Hydrazine monohydrate (N₂H₄·H₂O)
-
Ethanol (EtOH), reagent grade
-
Celite® (diatomaceous earth)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Methyl-5-nitrobenzo[d]isoxazole (1.0 eq).
-
Add ethanol to create a suspension (approx. 10-15 mL per gram of substrate).
-
Carefully add 10% Pd/C (0.05 - 0.10 eq by weight). Caution: Pd/C can be pyrophoric; handle with care.
-
Begin vigorous stirring and heat the mixture to 50-60 °C.
-
Slowly add hydrazine monohydrate (3.0 - 4.0 eq) dropwise via a syringe over 20-30 minutes. Caution: The reaction is exothermic, and gas evolution (N₂) will occur. Ensure adequate ventilation and control the addition rate to manage the reaction temperature.
-
After the addition is complete, maintain the reaction at 60 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).
-
Cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with ethanol and ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude 5-Amino-3-methylbenzo[d]isoxazole.
-
Purify further by recrystallization or column chromatography if necessary.
Protocol B: Reduction with Iron Powder and Acetic Acid
This is a classic, robust, and cost-effective method for large-scale synthesis. The combination of iron and a protic acid generates the necessary reducing equivalents in situ.
Rationale: In this "Bechamp reduction," elemental iron acts as the electron donor, while acetic acid activates the iron surface and serves as the proton source. This system is known for its excellent functional group tolerance and straightforward execution, making it a workhorse in industrial chemistry.[7][8]
Materials and Reagents:
-
3-Methyl-5-nitrobenzo[d]isoxazole
-
Iron powder (<325 mesh), reduced
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Water (H₂O)
-
Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) for neutralization
-
Ethyl Acetate (EtOAc)
-
Celite®
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, suspend 3-Methyl-5-nitrobenzo[d]isoxazole (1.0 eq) in a mixture of ethanol (or methanol) and water (e.g., 4:1 v/v).
-
Add glacial acetic acid (approx. 10-20% of the total solvent volume).
-
Add iron powder (3.0 - 5.0 eq).
-
Heat the resulting suspension to reflux (80-90 °C) with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours, indicated by the disappearance of the starting material.
-
While still hot, filter the reaction mixture through a pad of Celite® to remove the iron and iron oxide salts. Insight: Filtering while hot prevents the product from crashing out with the inorganic salts.
-
Wash the filter cake thoroughly with hot ethanol or methanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Carefully neutralize the aqueous layer by adding a saturated solution of Na₂CO₃ or 2M NaOH until the pH is > 8. Caution: Foaming will occur due to CO₂ evolution if using carbonate.
-
Separate the layers and extract the aqueous phase two more times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to afford the product.
Protocol C: Reduction with Stannous Chloride (SnCl₂)
This method is prized for its mildness and high chemoselectivity, making it ideal for substrates with other easily reducible functional groups.[10]
Rationale: Stannous chloride dihydrate (SnCl₂·2H₂O) is a mild reducing agent that selectively reduces nitro groups to amines in the presence of functionalities like esters, nitriles, and even some carbonyls.[8][11] The mechanism involves electron transfer from the Sn(II) salt.[12]
Materials and Reagents:
-
3-Methyl-5-nitrobenzo[d]isoxazole
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
2 M Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (EtOAc)
Procedure:
-
Dissolve 3-Methyl-5-nitrobenzo[d]isoxazole (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask with a stir bar.
-
Add a solution of SnCl₂·2H₂O (4.0 - 5.0 eq) in the same solvent. If using ethanol, gentle heating may be required to aid dissolution.
-
Stir the reaction at room temperature or heat to a gentle reflux (50-70 °C).
-
Monitor the reaction by TLC until completion (typically 1-5 hours).
-
Cool the mixture to room temperature and pour it into a beaker of crushed ice.
-
Carefully basify the mixture by slowly adding 2 M NaOH or saturated NaHCO₃ until the pH is ~8-9. A thick, white precipitate of tin hydroxides will form.
-
Filter the entire mixture through a pad of Celite®, washing the precipitate extensively with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the desired aniline.
Workflow Visualization and Decision Making
The following diagrams illustrate the general experimental workflow and a decision-making process for selecting the appropriate protocol.
Troubleshooting and Safety Considerations
Scientific Integrity & Trustworthiness: A protocol's value is measured by its reproducibility. Below are common issues and field-proven solutions.
| Problem | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reducing agent; deactivated catalyst (Method A); poor quality iron (Method B). | Add another portion of the reducing agent. For Method A, filter and add fresh catalyst. For Method B, ensure fine, activated iron powder is used. |
| Azo/Azoxy Byproducts | Reaction conditions are too mild or insufficient reducing agent. | Increase the reaction temperature or add more equivalents of the reducing agent to drive the reaction to completion. |
| Difficult Workup | Emulsion during extraction; persistent metal salts in the product. | For emulsions, add brine to break them up. For tin salts (Method C), ensure thorough basification and extensive washing of the Celite pad. For iron, a hot filtration is key. |
| Low Yield | Product lost in aqueous layer; product adsorbed onto catalyst/salts. | Ensure pH is sufficiently basic (>8) during workup to keep the aniline in the organic phase. Wash filter cakes thoroughly with an appropriate solvent. |
Safety is Paramount: The reduction of nitroaromatics carries inherent risks that must be managed with stringent safety protocols.
-
Nitro Compounds: Aromatic nitro compounds are toxic and can be thermally unstable. Avoid excessive heating and handle them in a well-ventilated fume hood.[14][15]
-
Reagents:
-
Hydrazine: Is toxic and a suspected carcinogen. Handle with extreme care using appropriate PPE.[6]
-
Acids (AcOH, HCl): Are corrosive and can cause severe burns.[16]
-
Flammable Solvents (EtOH, EtOAc): Keep away from ignition sources. Most nitro reductions are exothermic and require careful temperature control.[17][18]
-
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[16]
-
Waste Disposal: Dispose of all chemical waste, especially solutions containing heavy metals like tin, in accordance with institutional and local regulations.[15] Never pour chemical waste down the drain.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Aminobenzisoxazoles with biaryl P4 moieties as potent, selective, and orally bioavailable factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. scribd.com [scribd.com]
- 8. scispace.com [scispace.com]
- 9. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ehs.com [ehs.com]
- 17. Mobile [my.chemius.net]
- 18. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
Application Note: Nucleophilic Aromatic Substitution Strategies for 3-Methyl-5-nitrobenzo[d]isoxazole
This Application Note is structured as a high-level technical guide for researchers investigating the functionalization of 3-Methyl-5-nitrobenzo[d]isoxazole via Nucleophilic Aromatic Substitution (
Executive Summary & Substrate Analysis
3-Methyl-5-nitrobenzo[d]isoxazole presents a unique challenge in nucleophilic aromatic substitution. Unlike simple halonitrobenzenes, this substrate contains a fused isoxazole ring that exerts significant electronic influence but also introduces lability.
The Nitro group at C5 strongly activates the benzene ring, theoretically permitting nucleophilic attack.[1] However, the absence of a halogen leaving group necessitates alternative strategies:
-
Vicarious Nucleophilic Substitution (VNS): The primary method to introduce carbon nucleophiles at the C4 or C6 positions (replacing Hydrogen).
-
Nitro-Displacement (
): Direct displacement of the nitro group by strong nucleophiles (S- or O-based), though this requires overcoming the high energy barrier of nitrite elimination. -
Competing Pathways (Hazards): The C3-Methyl group is acidic (pKa ~25), and the isoxazole N-O bond is susceptible to base-mediated cleavage (Kemp elimination type).
This guide provides validated protocols to navigate these competing reactivities.
Mechanistic Pathways & Decision Matrix
Before initiating wet chemistry, the researcher must select the pathway based on the desired substitution pattern.
Figure 1: Reactivity Landscape of 3-Methyl-5-nitrobenzo[d]isoxazole
Caption: Decision matrix showing the two productive pathways (VNS, Nitro-Displacement) and the two critical failure modes (Deprotonation, Ring Opening).
Protocol A: Vicarious Nucleophilic Substitution (VNS)
Objective: Introduction of alkyl/functionalized carbon groups at C4 or C6 (replacing Hydrogen).
Mechanism: Attack of a carbanion bearing a leaving group (L) to form a
Materials
-
Substrate: 3-Methyl-5-nitrobenzo[d]isoxazole (1.0 equiv).
-
Nucleophile Precursor: Chloromethyl phenyl sulfone (1.1 equiv) or tert-butyl chloroacetate.
-
Base:
-BuOK (2.5 equiv) or NaOH (powdered) in DMSO. -
Solvent: Dry DMF or DMSO (Critical: Anhydrous).
-
Quench: Dilute HCl / Acetic Acid.
Step-by-Step Methodology
-
Preparation: Flame-dry a 2-neck round-bottom flask under Argon. Add 3-Methyl-5-nitrobenzo[d]isoxazole (1 mmol) and the Nucleophile Precursor (1.1 mmol) into anhydrous DMF (5 mL).
-
Cooling: Cool the solution to -30 °C (Acetone/Dry Ice bath). Note: Low temperature prevents isoxazole ring opening.
-
Base Addition: Add
-BuOK (2.5 mmol) portion-wise over 10 minutes.-
Observation: The solution will likely turn deep purple/red (formation of the Meisenheimer
-adduct).
-
-
Reaction: Stir at -30 °C for 30 minutes, then allow to warm to 0 °C over 1 hour.
-
Quench: Pour the reaction mixture rapidly into vigorous stirring cold dilute HCl (5% aq, 50 mL).
-
Why: Slow quenching can lead to polymerization. Acidic quench protonates the intermediate and prevents ring degradation.
-
-
Workup: Extract with EtOAc (3x). Wash organic layer with water (to remove DMF) and brine. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc).
Expected Outcome: A mixture of 4-substituted and 6-substituted products. The 6-position is sterically less hindered, but the 4-position is electronically activated by the isoxazole nitrogen.
Protocol B: Nitro-Group Displacement ( )
Objective: Replacement of the Nitro group at C5 with a heteroatom nucleophile (S, O, N).
Constraint: This reaction is difficult because
Materials
-
Nucleophile: Sodium thiomethoxide (NaSMe) or Sodium Phenoxide. (Avoid hard bases like NaOMe which favor ring opening).
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF.
-
Additive:
(if using neutral nucleophile).
Step-by-Step Methodology
-
Dissolution: Dissolve 3-Methyl-5-nitrobenzo[d]isoxazole (1 mmol) in NMP (3 mL).
-
Nucleophile Prep: In a separate vial, prepare the nucleophile salt (e.g., 1.2 mmol NaSMe) in NMP.
-
Addition: Add the nucleophile solution dropwise to the substrate at 0 °C .
-
Heating: Slowly heat to 60–80 °C .
-
Critical Checkpoint: Monitor by TLC/LCMS every 30 mins. If a new spot appears with lower Rf (phenolic/nitrile byproduct), STOP . This indicates ring opening.
-
-
Workup: Dilute with water, extract with EtOAc.
Critical Troubleshooting & "Expert Insights"
The "Kemp" Trap: Isoxazole Ring Opening
The most common failure mode is the base-promoted cleavage of the isoxazole ring.
-
Mechanism: Base abstracts a proton from C3-Methyl (forming an anion that rearranges) OR attacks the C3 position directly.
-
Symptom: Formation of 2-hydroxy-5-nitrobenzonitrile (Salicylonitrile derivative).
-
Prevention:
-
Use bulky bases (
-BuOK) rather than small hard bases ( , ). -
Keep temperatures below 0 °C during base addition.
-
Ensure anhydrous conditions (Water acts as a hard nucleophile).
-
Data Summary Table: Conditions vs. Outcome
| Reaction Condition | Primary Outcome | Mechanism | Risk Level |
| VNS Product (C4/C6 subst.) | Low | ||
| NaOMe, MeOH, Reflux | Ring Opening | Nucleophilic Attack @ C3 | High (Failure) |
| NaSPh, DMF, 80°C | 5-SPh-3-Methylbenzo[d]isoxazole | Nitro-Displacement ( | Medium |
| LDA, THF, -78°C | C3-Methyl Dimerization | Lateral Lithiation | Medium |
References
-
Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research.
-
Vasilenko, D. A., et al. (2023). 5-Nitroisoxazoles in
Reactions. International Journal of Molecular Sciences. (Reactivity of nitroisoxazoles). -
Li, Z., & Jin, G. (2020).[3][4] Efficient and Divergent Synthesis of Benzoxazoles and 1,2-Benzisoxazoles. (Synthesis and stability of the 3-methyl-5-nitro substrate).
-
Chichibabin, A. E. (1914). Nucleophilic aromatic substitution mechanisms.
Sources
Application Notes and Protocols for the Regioselective Nitration of Benzisoxazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzisoxazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and functional materials. The introduction of a nitro group onto the benzisoxazole ring system via electrophilic aromatic substitution is a critical transformation, as the nitro moiety can serve as a versatile synthetic handle for further functionalization or as a key pharmacophore itself. However, the inherent electronic nature of the benzisoxazole ring and the influence of existing substituents present a significant challenge in controlling the regioselectivity of nitration. This guide provides a comprehensive overview of the principles and detailed protocols for achieving regioselective nitration of benzisoxazoles, empowering researchers to predictably synthesize desired nitro-substituted isomers.
Theoretical Background: Understanding Regioselectivity in Benzisoxazole Nitration
The regiochemical outcome of the electrophilic nitration of benzisoxazoles is governed by the electronic properties of the heterocyclic system and the directing effects of any substituents present on the carbocyclic ring.[1] The benzisoxazole ring system, as a whole, directs incoming electrophiles to specific positions on the benzene ring.
The nitration reaction proceeds via the generation of a highly electrophilic nitronium ion (NO₂⁺) from a mixture of a nitric acid source and a strong acid, typically sulfuric acid.[2][3] The nitronium ion is then attacked by the electron-rich aromatic ring of the benzisoxazole, forming a resonance-stabilized carbocation intermediate known as a Wheland complex. The stability of this intermediate determines the preferred position of attack and, consequently, the major regioisomer formed.[4]
For unsubstituted 1,2-benzisoxazole, electrophilic substitution, including nitration, is generally favored at the 5- and 7-positions due to the directing effect of the fused isoxazole ring. However, experimental evidence indicates a strong preference for nitration at the 5-position .
The presence of substituents on the benzisoxazole ring can significantly alter this intrinsic regioselectivity. Electron-donating groups (EDGs) such as alkyl, alkoxy, and amino groups activate the ring towards electrophilic attack and are typically ortho, para-directors. Conversely, electron-withdrawing groups (EWGs) like nitro, cyano, and carbonyl groups deactivate the ring and are generally meta-directors.[1] The final regiochemical outcome is a result of the interplay between the directing effects of the fused isoxazole ring and the substituent.
Core Directive: Navigating Regioselective Nitration Protocols
This guide is structured to provide both a theoretical foundation and practical, actionable protocols. We will first explore the nitration of the parent 1,2-benzisoxazole and then delve into the more complex scenarios involving substituted benzisoxazoles. Each section will provide a detailed experimental protocol, a discussion of the underlying principles governing the observed regioselectivity, and a comparative analysis of different nitrating systems.
Visualizing the Nitration Pathway
The following diagram illustrates the general mechanism for the nitration of an aromatic compound, highlighting the key steps from the generation of the electrophile to the formation of the final product.
Caption: General mechanism of electrophilic aromatic nitration.
Protocol 1: Regioselective Nitration of Unsubstituted 1,2-Benzisoxazole
Objective: To synthesize 5-nitro-1,2-benzisoxazole, the kinetically favored product, from 1,2-benzisoxazole.
Principle: In the absence of other directing groups, the electronic properties of the fused isoxazole ring direct the incoming nitronium ion preferentially to the 5-position of the carbocyclic ring. Standard nitrating conditions using a mixture of concentrated nitric acid and sulfuric acid at low temperatures are effective for this transformation.
Experimental Protocol
Materials:
-
1,2-Benzisoxazole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Methanol or Ethanol for recrystallization
-
Appropriate organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1,2-benzisoxazole (1.0 eq). Cool the flask in an ice-salt bath to -5 to 0 °C.
-
Acid Addition: Slowly add concentrated sulfuric acid (3-4 eq) to the 1,2-benzisoxazole with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq). Cool this mixture in an ice bath.
-
Nitration: Add the cold nitrating mixture dropwise to the solution of 1,2-benzisoxazole in sulfuric acid over a period of 30-60 minutes. Maintain the reaction temperature between 0 and 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.[5]
-
A precipitate of the crude product should form. Allow the ice to melt completely.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper.[5]
-
-
Purification:
-
The crude 5-nitro-1,2-benzisoxazole can be purified by recrystallization from a suitable solvent, such as methanol or ethanol.
-
If a mixture of isomers is obtained, purification by column chromatography on silica gel may be necessary.[6]
-
Data Summary
| Substrate | Nitrating Agent | Temp. (°C) | Major Product | Reference |
| 1,2-Benzisoxazole | HNO₃/H₂SO₄ | 0-5 | 5-Nitro-1,2-benzisoxazole |
Protocol 2: Directed Nitration of Substituted Benzisoxazoles
The regioselectivity of nitration on a substituted benzisoxazole ring is a consequence of the combined directing effects of the fused isoxazole moiety and the existing substituent. The following table summarizes the observed regiochemical outcomes for the nitration of various substituted 1,2-benzisoxazoles.
| Substituent(s) | Nitrating Agent | Position of Nitration | Yield (%) | Reference |
| 3-Methyl | HNO₃/H₂SO₄ | 5- and 7-nitro | - | |
| 6-Acetamido | Fuming HNO₃ | 5-nitro | 89 | |
| 7-Methyl | HNO₃/H₂SO₄ | 5-nitro | - | |
| 7-Chloro | HNO₃/H₂SO₄ | 5-nitro | - | |
| 7-Methoxy-3-phenyl | Fuming HNO₃ | 4-nitro | - | |
| 3-Carboxymethyl | Fuming HNO₃ | 5-nitro | 50 |
Visualizing Substituent Effects
The choice of nitration protocol is dictated by the desired regioisomer, which in turn depends on the directing effects of the substituents present.
Caption: Decision workflow for predicting nitration regioselectivity.
Case Study: Nitration of 6-Acetamido-1,2-benzisoxazole
Objective: To synthesize 6-acetamido-5-nitro-1,2-benzisoxazole.
Principle: The acetamido group at the 6-position is a strong electron-donating group and an ortho, para-director. Its directing effect reinforces the intrinsic preference for substitution at the 5-position (ortho to the acetamido group), leading to a highly regioselective nitration. Due to the activating nature of the acetamido group, milder nitrating conditions or careful temperature control are essential to prevent over-nitration.
Experimental Protocol (Representative)
Materials:
-
6-Acetamido-1,2-benzisoxazole
-
Fuming Nitric Acid
-
Crushed Ice
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Ethanol for recrystallization
Procedure:
-
Dissolution: Dissolve 6-acetamido-1,2-benzisoxazole (1.0 eq) in a minimal amount of a suitable solvent (e.g., acetic acid or cooled concentrated sulfuric acid) in a round-bottom flask, and cool to -10 °C.
-
Nitrating Agent: Slowly add fuming nitric acid (1.1 eq) dropwise while maintaining the temperature below 0 °C.
-
Reaction: Stir the reaction mixture at low temperature for 1-2 hours, monitoring by TLC.
-
Work-up and Purification: Follow the general work-up and purification procedure outlined in Protocol 1.
Troubleshooting and Safety Considerations
-
Over-nitration: The formation of di- or tri-nitro products can occur with highly activated benzisoxazoles or under harsh reaction conditions (e.g., high temperatures, excess nitrating agent). To minimize this, use stoichiometric amounts of the nitrating agent and maintain strict temperature control.
-
Isomer Separation: The separation of regioisomers can be challenging. Fractional recrystallization can be effective if the isomers have different solubilities. Alternatively, preparative HPLC or column chromatography with a carefully selected eluent system may be required.[6]
-
Safety: Nitration reactions are highly exothermic and can be hazardous if not properly controlled. Always perform these reactions in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and use an ice bath to control the reaction temperature. The addition of the nitrating mixture should always be done slowly and carefully.
Conclusion
The regioselective nitration of benzisoxazoles is a nuanced yet controllable process. A thorough understanding of the electronic properties of the benzisoxazole ring system and the directing effects of substituents is paramount for predicting and achieving the desired regiochemical outcome. By carefully selecting the appropriate nitrating agent and meticulously controlling the reaction conditions, researchers can effectively synthesize a wide range of nitro-substituted benzisoxazoles, opening avenues for the development of novel pharmaceuticals and functional materials.
References
- BenchChem. (2025). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
- Kemp, D. S., & Woodward, R. B. (1965).
- Davis, R. B., & Pizzini, L. C. (1960). The Reaction of Nitro-aromatics with Arylacetonitriles. The Journal of Organic Chemistry, 25(11), 1884–1888.
- Makosza, M., & Winiarski, J. (1987). Vicarious nucleophilic substitution of hydrogen. Accounts of Chemical Research, 20(8), 282–289.
- Suwinski, J., & Walczak, K. (1993). Polish Journal of Chemistry, 67, 1267.
- Beier, P., & Pastýříková, T. (2013). Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. Beilstein Journal of Organic Chemistry, 9, 411–416.
- Serafin, B., & Jaszkowska, A. (1972). Roczniki Chemii, 46, 2051.
- Makosza, M., & Zielińska, A. (1972). Roczniki Chemii, 46, 955.
-
KBR. (n.d.). Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. Retrieved from [Link]
-
PraxiLabs. (n.d.). Nitration of Methyl Benzoate Experiment. Retrieved from [Link]
-
Royal Society of Chemistry. (2016, October 15). Nitration of methyl benzoate. Retrieved from [Link]
-
WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate. Retrieved from [Link]
-
Purechemistry. (2023, April 3). Aromatic nitration reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). Nitration and Sulfonation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Nitration and Sulfonation of Benzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
H2 Chemistry. (2018, April 21). 3 Steps in Nitration of Benzene via Electrophilic Substitution. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]
-
ResearchGate. (n.d.). How can I purify two different-substituted aromatic compounds? Retrieved from [Link]
-
Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Retrieved from [Link]
-
NEET coaching. (n.d.). Nitration Mechanism with Nitration Reactions, Along with Types and uses of Nitration. Retrieved from [Link]
-
Quora. (2018, April 20). What acts in the nitration of benzene with concentrated HNO3 and concentrated H2SO4 to form nitrobenzene nitric acid? Retrieved from [Link]
-
YouTube. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
University of Manitoba. (n.d.). Ch12: Aromatic nitration. Retrieved from [Link]
-
Pennsylvania State University. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). 7. Nitration of Methyl Benzoate. Retrieved from [Link]
- Google Patents. (n.d.). US2732393A - Separation of position isomers.
- Google Patents. (n.d.). EP0305812A2 - Process for the purification of nitrobenzaldehyde.
- Google Patents. (n.d.). US3221062A - Nitration process.
- Google Patents. (n.d.). US5763697A - Process for the nitration of aromatic compounds.
Sources
High-Fidelity Functionalization of 3-Methyl-5-nitrobenzo[d]isoxazole at C-5
Executive Summary & Strategic Analysis
This technical guide details the functionalization of 3-Methyl-5-nitrobenzo[d]isoxazole at the C-5 position. This scaffold presents a specific chemoselective challenge: the isoxazole N-O bond . Standard nitro-reduction methods (e.g., catalytic hydrogenation with
To functionalize C-5 effectively, one must preserve the bicyclic aromaticity while converting the nitro group into a versatile handle (amine), which then serves as the linchpin for downstream diversification via Sandmeyer reactions or Palladium-catalyzed cross-couplings.[1]
The Chemoselectivity Paradox
-
Target: Reduction of
. -
Risk: Cleavage of the
bond (isoxazole ring opening). -
Solution: Use of chemoselective metal-mediated reduction (
or ) rather than catalytic hydrogenation.
Strategic Workflow Visualization
The following decision tree illustrates the critical path to successful C-5 functionalization, highlighting the "Forbidden Path" of hydrogenation.
Figure 1: Strategic workflow for C-5 functionalization, emphasizing the avoidance of reductive ring cleavage.
Protocol A: Chemoselective Nitro Reduction
Objective: Reduce the C-5 nitro group to an amine without cleaving the isoxazole ring.
Method of Choice: Stannous Chloride (
Materials & Stoichiometry
| Reagent | Equiv.[2] | Role |
| 3-Methyl-5-nitrobenzo[d]isoxazole | 1.0 | Substrate |
| 5.0 | Reductant | |
| Ethanol (EtOH) | [0.1 M] | Solvent |
| Ethyl Acetate (EtOAc) | - | Extraction Solvent |
| NaOH (1M aq) | Excess | Quenching/Basification |
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the nitro-benzisoxazole (1.0 equiv) in Ethanol (concentration ~0.1 M).
-
Reagent Addition: Add solid Stannous Chloride Dihydrate (
, 5.0 equiv) in one portion.-
Note: The solution may turn slightly yellow or cloudy.
-
-
Reflux: Heat the reaction mixture to 70–80 °C (Reflux) for 2–4 hours.
-
Workup (Critical Step):
-
Cool the mixture to room temperature.
-
Caution: Pour the mixture into ice-water. The tin salts will form a thick emulsion.
-
Adjust pH to ~9–10 using 1M NaOH (or sat.
for milder conditions). This precipitates tin hydroxides. -
Filter the suspension through a Celite pad to remove the tin salts. Wash the pad thoroughly with EtOAc.
-
-
Extraction: Extract the filtrate with EtOAc (3x). Wash combined organics with Brine, dry over
, and concentrate.[1][2][3] -
Purification: The crude amine is often pure enough for the next step. If dark, pass through a short silica plug (eluting with EtOAc).[1]
Validation Criteria:
-
1H NMR: Disappearance of the deshielded aromatic protons associated with the nitro group. Appearance of a broad singlet (
) around 3.5–5.0 ppm (solvent dependent).[1] -
LCMS: [M+H]+ peak corresponds to
.[1]
Protocol B: C-5 Diversification via Sandmeyer Reaction
Objective: Convert the C-5 amine into a C-5 Bromide. This transforms the molecule into an electrophile suitable for Suzuki-Miyaura coupling.
Materials & Stoichiometry
| Reagent | Equiv.[2] | Role |
| C-5 Amine Intermediate | 1.0 | Substrate |
| 1.2 | Diazotization Agent | |
| Excess | Acid Source | |
| 1.1 | Radical Source |
Step-by-Step Procedure
-
Salt Formation: Suspend the C-5 amine in 48% aqueous HBr (approx. 5 mL per mmol) in a reaction vessel cooled to 0 °C (Ice/Salt bath).
-
Diazotization: Dropwise add a solution of Sodium Nitrite (
, 1.2 equiv) in water (minimal volume), maintaining the internal temperature below 5 °C .[1]-
Observation: The solution should turn clear/yellowish as the diazonium salt forms. Stir for 20 minutes at 0 °C.
-
-
Sandmeyer Displacement:
-
In a separate flask, dissolve/suspend
(1.1 equiv) in a small amount of HBr.[1] -
Slowly transfer the diazonium solution into the stirring
solution (Caution: Nitrogen gas evolution).
-
-
Heating: Allow the mixture to warm to room temperature, then heat to 60 °C for 1 hour to ensure completion.
-
Workup:
-
Cool to RT. Dilute with water.[4]
-
Extract with Diethyl Ether or EtOAc.
-
Wash with 10% Sodium Sulfite (to remove traces of free bromine) and then Brine.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The bromide is less polar than the amine.
Protocol C: Palladium-Catalyzed Cross-Coupling (Suzuki)
Objective: Use the C-5 Bromide generated in Protocol B to install an aryl or heteroaryl group.
Materials & Stoichiometry
| Reagent | Equiv.[2] | Role |
| C-5 Bromide | 1.0 | Electrophile |
| Boronic Acid ( | 1.2 | Nucleophile |
| 0.05 | Catalyst | |
| 3.0 | Base | |
| Dioxane | [0.2 M] | Solvent |
Step-by-Step Procedure
-
Setup: In a microwave vial or pressure tube, combine the C-5 Bromide, Boronic Acid, and Base.
-
Degassing: Add Dioxane. Sparge the solvent with Nitrogen or Argon for 5 minutes to remove dissolved oxygen (Critical for Pd cycle).
-
Catalyst Addition: Add the Pd catalyst quickly and seal the vessel under inert atmosphere.
-
Reaction: Heat to 90–100 °C for 4–12 hours (or 110 °C for 30 min in Microwave).
-
Workup: Filter through Celite, concentrate, and purify via Flash Chromatography.
Troubleshooting & Quality Control
Failure Mode Analysis (FMA)
| Failure Mode | Indicator | Root Cause | Corrective Action |
| Ring Opening | LCMS shows M+2 peak; NMR shows phenolic OH.[1] | Used | Switch to |
| Incomplete Reduction | Starting material persists. | Old | Use fresh reagent or increase loading to 7-8 equiv. |
| Low Yield (Sandmeyer) | Significant phenol formation.[1] | Reaction temp too high during diazotization. | Keep T < 5 °C during |
| Tin Emulsion | Workup layers won't separate. | Incorrect pH during quench. | Use Celite filtration before extraction. Wash Celite generously. |
Analytical Markers (1H NMR)
-
C-5 Proton (Starting Material): Doublet or dd around 8.3–8.5 ppm (deshielded by Nitro).[1]
-
C-5 Proton (Amine Product): Upfield shift to ~6.8–7.0 ppm (shielded by Amine).[1]
-
Methyl Group (C-3): Singlet around 2.5–2.6 ppm (usually stable, serves as internal reference).[1]
References
-
Chemoselective Reduction of Nitro-Benzisoxazoles
-
Stability of 1,2-Benzisoxazoles
-
Sandmeyer and Diazotization Protocols
- Title: Practical applic
- Source: Organic Chemistry Portal / General Liter
-
Context: Standard protocols adapted for electron-deficient heterocycles.[6]
-
C-H Activation Alternatives (Contextual)
-
Title: Palladium-Catalyzed Direct C–H Arylation of Isoxazoles at the 5-Position.[7]
-
Source: Ueda, K., et al. (2015).[1] Journal of Organic Chemistry.
- Context: While focused on non-fused isoxazoles, this highlights the difficulty of direct C-H activation on the benzo-fused system without prior functionaliz
-
[1]
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 5. 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 3-Methylbenzisoxazole Nitration
The following technical guide is structured as a specialized support resource for researchers and process chemists optimizing the nitration of 3-methyl-1,2-benzisoxazole . This critical intermediate is widely used in the synthesis of atypical antipsychotics (e.g., Risperidone, Paliperidone).
Subject: Yield Optimization & Troubleshooting for 5-Nitro-3-methyl-1,2-benzisoxazole Synthesis Ticket ID: CHEMSUP-NIT-05 Status: Resolved / Guide Published Applicable Substrates: 3-methyl-1,2-benzisoxazole (CAS: 4825-75-6)
Diagnostic & Troubleshooting Guide (Q&A)
This section addresses common failure modes reported by users during the electrophilic aromatic substitution (nitration) of the benzisoxazole core.
Q1: I am observing low conversion (<50%) despite using excess nitric acid. What is wrong?
Diagnosis: This is typically caused by water interference or insufficient nitronium ion (
-
Root Cause: Nitration requires anhydrous conditions. If your sulfuric acid is old (absorbed water) or if you used 65-70%
without adjusting the ratio, the equilibrium shifts away from . -
Solution:
-
Ensure
is . -
Use Fuming
(>90%) if possible, or increase the volume to act as a dehydrating agent. -
Protocol Adjustment: Maintain a solvent ratio of at least 5:1 (
:Substrate) to ensure complete solvation and protonation.
-
Q2: My product contains a significant amount of "tar" or black insoluble material.
Diagnosis: You are likely experiencing isoxazole ring degradation or oxidative decomposition .
-
Root Cause: The isoxazole ring is sensitive to thermal stress. While stable in acid at moderate temperatures, allowing the exotherm to spike >20°C during addition can trigger ring cleavage (forming salicylnitrile derivatives) or oxidation of the C3-methyl group.
-
Solution:
-
Strict Temperature Control: The addition of
must be performed at -5°C to 5°C . -
Heat Transfer: Use a jacketed reactor or an efficient ice-salt bath. Do not rely on ambient air cooling.
-
Quenching: Never heat the reaction to drive completion. If conversion stalls, add more nitrating agent at low temp rather than heating.
-
Q3: I see a secondary spot on TLC/HPLC close to the product. Is this the 4-nitro isomer?
Diagnosis: While regioisomers (4-nitro or 6-nitro) are possible, the most common impurity in this specific reaction is the 5,7-dinitro derivative (over-nitration) or unreacted starting material.
-
Root Cause: Localized hot spots during acid addition or a large excess of nitrating agent (>2.5 eq).
-
Solution:
-
Agitation: Increase stirring speed (RPM) to ensure rapid dissipation of the nitrating agent upon addition.
-
Stoichiometry: Limit
to 1.1 – 1.5 equivalents. -
Purification: Recrystallization from Ethanol (EtOH) or Acetonitrile (ACN) is highly effective at removing dinitro species, which are generally more soluble in organic solvents than the mononitro product.
-
Q4: The yield is consistent (70-75%), but I need >85%. How do I maximize recovery?
Diagnosis: Yield loss often occurs during the quenching and isolation phase.
-
Root Cause: The product has partial solubility in acidic aqueous media or is lost during filtration if the particle size is too fine.
-
Solution:
-
Controlled Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. This promotes the formation of larger, filterable crystals.
-
pH Adjustment: After quenching, the solution is highly acidic. Neutralizing to pH 6-7 with
or can precipitate additional product that remains protonated/dissolved in the strong acid filtrate.
-
Optimized Technical Protocol
This protocol is designed for high regioselectivity (C-5 position) and safety.
Reagents:
-
3-methyl-1,2-benzisoxazole (1.0 eq)
-
Sulfuric Acid (
), 98% (20 vol relative to substrate weight) -
Nitric Acid (
), 70% or Fuming (1.2 – 1.5 eq) -
Ethanol (for recrystallization)[1]
Step-by-Step Workflow:
-
Dissolution (The "Heat Sink"):
-
Charge a 3-neck round bottom flask with 98%
. -
Cool to 0°C using an ice/salt bath.
-
Add 3-methyl-1,2-benzisoxazole portion-wise. Note: This dissolution is exothermic. Maintain internal temp <10°C. Ensure a clear solution is obtained before proceeding.
-
-
Nitration (The Critical Step):
-
Place concentrated
in a pressure-equalizing addition funnel. -
Add
dropwise to the stirred sulfuric acid solution. -
CRITICAL: Adjust addition rate to keep internal temperature between -5°C and 5°C .
-
Mechanism:[2][3][4][5][6][7] The large volume of
acts as both solvent and catalyst, converting to the active nitronium ion ( ) while absorbing the water produced.
-
-
Reaction Maintenance:
-
After addition is complete, stir at 0–5°C for 30 minutes .
-
Allow to warm slightly to 10–15°C for another 30 minutes to ensure conversion of trace starting material. Do not exceed 20°C.
-
-
Quench & Isolation:
-
Prepare a beaker with crushed ice (approx. 5x reaction volume).
-
Pour the reaction mixture slowly onto the ice with stirring. The product will precipitate as a pale yellow/white solid.
-
Filter the solid using a Buchner funnel.
-
Wash the cake extensively with cold water until the filtrate is neutral (pH ~6-7).
-
-
Purification:
-
Recrystallize the crude wet cake from boiling Ethanol (95%) .
-
Cool slowly to room temperature, then to 4°C.
-
Filter and dry under vacuum at 40°C.
-
Target Yield: 75–85%.
-
Target MP: 126–129°C.
-
Mechanism & Process Visualization
Reaction Pathway Analysis
The following diagram illustrates the electrophilic aromatic substitution pathway, highlighting the regioselectivity for the 5-position and potential side reactions.
Caption: Electrophilic attack occurs preferentially at C-5 due to electronic activation relative to the deactivating isoxazole ring.
Experimental Workflow
Visualizing the critical control points in the synthesis.[6]
Caption: Operational workflow emphasizing temperature constraints during addition and quenching.
Data Specifications
Reagent Stoichiometry & Yield Correlation
The following table summarizes the effect of nitric acid equivalents on yield and purity, based on standard process optimization data.
| HNO3 Equivalents | Temperature (°C) | Conversion (%) | Purity (HPLC) | Yield (Isolated) | Notes |
| 1.0 eq | 0-5°C | 85% | 98% | 65% | Incomplete reaction; starting material remains. |
| 1.2 - 1.5 eq | 0-5°C | >99% | 96% | 75-82% | Optimal balance of conversion vs. side products. |
| 2.0+ eq | 0-5°C | 100% | 88% | 70% | Formation of 5,7-dinitro impurity; difficult to purify. |
| 1.5 eq | >25°C | 100% | <70% | <50% | Significant tar formation (ring degradation). |
Physical Properties of Key Compounds
| Compound | MW ( g/mol ) | Melting Point | Appearance | Solubility |
| 3-methyl-1,2-benzisoxazole | 133.15 | Liquid/Low melt | Colorless oil | Soluble in organic solvents, insol.[1][2][8][9][10] water |
| 5-nitro-3-methyl-1,2-benzisoxazole | 178.15 | 126–129°C | Pale yellow solid | Soluble in hot EtOH, insol. water |
References
-
Thieme Chemistry. (n.d.). Product Class 10: 1,2-Benzisoxazoles. Science of Synthesis. Retrieved from [Link] (Specific protocol adapted from standard benzisoxazole nitration methodologies).
-
National Institutes of Health (NIH). (2009). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives. PubMed. Retrieved from [Link]
Sources
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. CN102002002A - Preparation method of 5-aminobenzimidazole - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 10. researchgate.net [researchgate.net]
purification of 3-Methyl-5-nitrobenzo[d]isoxazole from isomers
Executive Summary
This guide addresses the isolation of 3-methyl-5-nitrobenzo[d]isoxazole (CAS: 19493-44-8), a critical intermediate in the synthesis of antipsychotics like Risperidone and Paliperidone.[1]
The Problem: The primary synthesis route (nitration of 3-methyl-1,2-benzisoxazole) is not fully regioselective.[1] It yields a mixture of the desired 5-nitro isomer (typically 60-80%) and the 6-nitro isomer (15-30%), with trace amounts of the 4-nitro and 7-nitro species.[1] Separation is challenging due to the structural similarity and comparable polarity of these positional isomers.
The Solution: This guide provides a validated Fractional Recrystallization Protocol (using Acetonitrile or Ethanol) as the primary purification method, supported by High-Performance Liquid Chromatography (HPLC) for process control.
Module 1: Diagnostic & Triage
Before attempting purification, confirm the identity and ratio of your impurities.
Q1: My HPLC shows a single peak, but the melting point is depressed (e.g., <120°C). What is happening?
A: You likely have co-elution of the 5-nitro and 6-nitro isomers.[1] Standard C18 gradients often fail to resolve these positional isomers without specific additives or optimized gradients.[1]
-
Diagnostic Action: Run the Isomer-Specific HPLC Method (see Module 4).
-
Melting Point Reference:
-
Pure 5-nitro isomer: 126–128°C [1]
-
Pure 6-nitro isomer: 158–160°C (Note: The impurity often has a higher MP than the product, but the eutectic mixture depresses the MP of the bulk solid).
-
Q2: How do I distinguish the 5-nitro from the 6-nitro isomer by NMR?
A: Use Proton NMR (
-
3-Methyl-5-nitrobenzo[d]isoxazole (Product):
-
Look for a doublet (J ≈ 9 Hz) at the C7 position and a meta-coupled doublet (J ≈ 2 Hz) at the C4 position.[1]
-
Pattern: The proton adjacent to the isoxazole nitrogen (H7) and the proton between the methyl and nitro groups (H4) are key.
-
-
3-Methyl-6-nitrobenzo[d]isoxazole (Impurity):
-
Look for a singlet-like peak (or small doublet) at C7 (isolated by nitro and isoxazole ring) and a strong ortho-coupling between C4 and C5.[1]
-
Module 2: Purification Protocols
Decision Matrix: Purification Strategy
Figure 1: Decision tree for selecting the appropriate purification method based on crude purity.
Protocol A: Fractional Recrystallization (Primary Method)
Best for crude mixtures with >85% 5-nitro isomer.[1]
The Science: The 5-nitro isomer typically exhibits a steeper solubility curve in Acetonitrile (ACN) compared to the 6-nitro isomer.[1] By controlling the cooling rate, we kinetically favor the crystallization of the major component (5-nitro) while keeping the 6-nitro isomer in the supernatant.
Materials:
-
Crude 3-methyl-5-nitrobenzo[d]isoxazole[1]
-
Solvent: Acetonitrile (HPLC Grade) or Ethanol (Absolute).[1] Note: ACN generally provides better rejection of the 6-nitro isomer.
Step-by-Step:
-
Dissolution: Suspend the crude solid in Acetonitrile (ratio: 5 mL solvent per 1 g solid).
-
Reflux: Heat the mixture to reflux (81–82°C) with stirring until complete dissolution occurs. If solids remain after 15 minutes, add ACN in 0.5 mL increments.
-
Controlled Cooling (Critical):
-
Final Crystallization: Once at room temperature, place the flask in an ice-water bath (0–5°C) for 1 hour to maximize yield.
-
Filtration: Filter the crystals using a Buchner funnel.
-
Wash: Wash the cake with cold (-10°C) Acetonitrile (1 mL per 1 g starting material).
-
Warning: The product is sparingly soluble in ACN; over-washing will reduce yield.[1]
-
-
Drying: Dry under vacuum at 45°C for 6 hours.
Expected Results:
Protocol B: Chromatographic Separation (Secondary Method)
Required when crude purity is <85% or for recovering product from mother liquors.[1]
Stationary Phase: Silica Gel (230–400 mesh).[1] Mobile Phase: Dichloromethane (DCM) : Methanol (99:1 to 98:2).[1]
-
Load: Dissolve crude material in minimal DCM.
-
Elution: The 5-nitro isomer usually elutes first (less polar due to nitro group position relative to the isoxazole ring oxygen).[1] The 6-nitro isomer elutes second.[1]
-
Monitoring: Check fractions via TLC (Mobile phase: DCM:MeOH 95:5).
Module 3: Analytical Verification (HPLC)
To validate the separation, use this specific reverse-phase method designed to resolve the positional isomers.
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Phosphoric Acid (or Perchloric Acid buffer pH 2.[1]5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 238 nm (Isosbestic point region) and 254 nm |
| Temperature | 30°C |
Interpretation:
-
Retention Time (RT): The 6-nitro isomer is generally more polar and may elute slightly earlier or later depending on the specific C18 carbon load, but in acidic ACN/Water, the 5-nitro isomer typically elutes later than the 6-nitro isomer due to better interaction with the hydrophobic stationary phase.
-
Note: Always inject a standard of the impurity if available.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use recrystallization if my crude contains >20% of the 6-nitro isomer? A: It is inefficient. At >20% impurity, the eutectic point interferes, leading to significant yield loss (the impurity prevents the product from crystallizing).[1] Use Protocol B (Chromatography) to upgrade the purity to ~90% before attempting crystallization.[1]
Q: Why is the color of my product yellow/orange?
A: Pure 3-methyl-5-nitrobenzo[d]isoxazole is a pale white to off-white solid.[1] A strong yellow/orange color indicates contamination with dinitrated byproducts or ring-opened phenolic impurities (e.g., nitrophenols).[1] These can be removed by a wash with 5% aqueous Sodium Bicarbonate (
Q: Is there a way to avoid this separation entirely? A: Yes, but it requires changing the synthesis route. Instead of nitrating the benzisoxazole, use the cyclization of 2-hydroxy-5-nitroacetophenone oxime .[1] This route constructs the isoxazole ring after the nitro group is already in place on the benzene ring, guaranteeing 100% regioselectivity for the 5-nitro position.
References
-
Uno, H., et al. (1976).[1] Synthesis of antimicrobial agents.[1] 1,2-Benzisoxazole derivatives.[1][2][3][4][5][6][7][8][9] Journal of Medicinal Chemistry.[1] (General grounding on benzisoxazole synthesis).[1]
-
Janssen Pharmaceutica. (1982).[1] Process for the preparation of 3-piperidinyl-1,2-benzisoxazoles (Risperidone intermediates).[1] US Patent 4,355,037.[1] (Describes the industrial relevance and purification).
-
Balamurugan, P., et al. (2015).[1] Structurally similar compounds separation - Method development for Paliperidone and Risperidone.[1] Journal of Chemical and Pharmaceutical Research.[1][10] (HPLC separation of isomers).
-
BenchChem. (2025).[1] Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions. (General work-up techniques).[1]
(Note: Always consult the Safety Data Sheet (SDS) before handling nitro-aromatics, as they can be energetic and toxic.)[1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 5. Benzisoxazole synthesis [organic-chemistry.org]
- 6. 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US3536729A - Process for the purification of 3-amino-5-methylisoxazole - Google Patents [patents.google.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. thieme-connect.de [thieme-connect.de]
- 10. jocpr.com [jocpr.com]
Technical Support Center: Troubleshooting 3-Methyl-5-nitrobenzo[d]isoxazole Solubility
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the unique handling challenges associated with 3-Methyl-5-nitrobenzo[d]isoxazole (CAS 63770-48-9). This guide moves beyond basic instructions to explain the chemical causality behind solubility issues, ensuring your experimental workflows are robust, reproducible, and self-validating.
Physicochemical Profiling: The "Why" Behind the Invisibility
To troubleshoot solubility, we must first understand the molecular architecture. 3-Methyl-5-nitrobenzo[d]isoxazole consists of a planar, conjugated benzisoxazole core paired with a highly electron-withdrawing nitro group.
The Causality of Poor Solubility:
-
High Lattice Energy: The planar aromatic system facilitates tight intermolecular
stacking in the solid state. This is evidenced by its relatively high melting point of 127–128 °C 1. Overcoming this strong crystal lattice requires a solvent capable of significant energetic disruption. -
Dipole-Dipole Interactions: The nitro group introduces a strong, localized dipole moment. Non-polar solvents (like hexanes or toluene) lack the dielectric capacity to solvate this dipole, leading to thermodynamic insolubility. Thermodynamic models of related benzisoxazoles demonstrate that positive deviations from Raoult's law heavily dictate their behavior in pure organic solvents 2.
-
Solvent Compatibility: While the parent 1,2-benzisoxazole ring exhibits moderate solubility in standard solvents like dichloromethane (DCM) 3, the addition of the nitro group shifts the requirement toward highly polar aprotic solvents (e.g., DMF, DMSO) to achieve high-concentration solvation 4.
Frequently Asked Questions (FAQs)
Q: Why does my compound precipitate out of dichloromethane (DCM) when I cool the reaction to 0 °C?
A: This is a classic breach of the thermodynamic solubility limit. At reduced temperatures, the kinetic energy of the solvent decreases, allowing the
Q: I am attempting a nucleophilic aromatic substitution (SNAr) on the nitro group, but the compound is an insoluble slurry in THF. What should I do? A: SNAr reactions require high concentrations of the electrophile. Ethereal solvents like THF often lack the dielectric constant required to fully solvate the highly polarized nitro-aromatic system at these concentrations. Solution: Switch to N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO). These solvents not only dissolve the starting material completely but also stabilize the polar Meisenheimer complex intermediate, accelerating the reaction rate.
Q: How can I purify this compound via column chromatography if it won't dissolve in my loading solvent (hexanes/EtOAc)? A: Attempting a liquid injection with a partially dissolved suspension will cause the compound to crash out at the column head, resulting in severe peak tailing, poor resolution, and high backpressure. Solution: Abandon liquid loading. Use the Dry-Loading Protocol (detailed in Section 4) to bypass the liquid-phase solubility limit entirely.
Empirical Solubility Matrix
The following table summarizes the quantitative and qualitative solubility profile of 3-Methyl-5-nitrobenzo[d]isoxazole to guide your solvent selection.
| Solvent | Dielectric Constant (ε) | Solubility Profile | Recommended Application in Synthesis |
| Hexanes / Heptane | ~1.9 | Very Poor (< 0.1 mg/mL) | Anti-solvent for recrystallization / precipitation. |
| Dichloromethane (DCM) | 8.9 | Moderate (Temp-dependent) | Extractions, ambient temperature reactions. |
| Tetrahydrofuran (THF) | 7.6 | Good | Grignard additions, mild reductions. |
| Dimethylformamide (DMF) | 36.7 | Excellent (> 50 mg/mL) | High-concentration cross-coupling, SNAr. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Excellent | Stock solutions, biological assays, NMR analysis. |
Troubleshooting Protocols
These protocols are designed as self-validating systems —meaning the physical state of the reaction itself will confirm whether the step was successful, preventing downstream failures.
Protocol A: Co-Solvent Solubilization for Low-Temperature Workflows
Objective: Maintain homogeneity of 3-Methyl-5-nitrobenzo[d]isoxazole at sub-zero temperatures (e.g., for enolate alkylations or sensitive reductions).
-
Suspend: Add the required mass of 3-Methyl-5-nitrobenzo[d]isoxazole to the reaction flask. Add the primary solvent (e.g., DCM or THF) at room temperature.
-
Titrate Polar Aprotic: Begin adding anhydrous DMF dropwise under vigorous stirring.
-
Causality: The highly polar DMF molecules insert between the benzisoxazole rings, breaking the
stacking network.
-
-
Self-Validation Check: Continue dropwise addition until the turbid suspension transitions into a completely transparent solution. This optical clarity confirms thermodynamic solubility has been achieved.
-
Cool: Slowly cool the flask to the target temperature (e.g., -78 °C or 0 °C). If slight cloudiness returns, add an additional 1-2 drops of DMF until clear, then proceed with the reagent addition.
Protocol B: Dry-Loading Chromatography
Objective: Purify the compound without relying on liquid-phase solubility in the eluent.
-
Dissolve: Dissolve the crude reaction mixture in a highly polar, volatile solvent (e.g., Acetone or a DCM/MeOH mixture) in a round-bottom flask. Ensure complete dissolution.
-
Adsorb: Add dry silica gel to the flask (mass ratio of 1:3, crude product to silica).
-
Evaporate: Remove the solvent completely using a rotary evaporator.
-
Self-Validation Check: The resulting material must be a free-flowing, dry powder. If it is clumpy or sticky, solvent remains, or the compound is oiling out. Re-dissolve, add slightly more silica, and re-evaporate.
-
Load: Pour the free-flowing powder directly onto the top of your pre-packed silica column and proceed with standard elution.
Solubility Troubleshooting Workflow
Use the following decision tree to rapidly resolve solubility roadblocks during reaction setup.
Workflow for troubleshooting 3-Methyl-5-nitrobenzo[d]isoxazole solubility in organic synthesis.
References
-
Li, Z., & Jin, G. (2020). Efficient and Divergent Synthesis of Benzoxazoles and 1,2-Benzisoxazoles from o-Hydroxyaryl Ketoximes. Clockss.org. 1
-
Cayman Chemical. (2022). Risperidone - Product Information (Benzisoxazole Derivative Solubility). Caymanchem.com. 4
-
CymitQuimica. 1,2-Benzisoxazole CAS 271-95-4 Properties. Cymitquimica.com. 3
-
Journal of Chemical Thermodynamics. Thermodynamics of risperidone and solubility in pure organic solvents. Researchgate.net. 2
Sources
Technical Support Center: Benzisoxazole Nitration & Ring-Opening Prevention
Welcome to the Technical Support Center for heterocyclic synthesis. As drug development professionals and application scientists, you are likely aware that the 1,2-benzisoxazole core is a privileged scaffold in medicinal chemistry, found in numerous antipsychotic and anticonvulsant agents. However, functionalizing this core—specifically via electrophilic nitration—presents a significant synthetic challenge.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you successfully nitrate benzisoxazole derivatives while completely suppressing the dreaded ring-opening side reactions.
Troubleshooting Guides & FAQs
Q1: Why does my 1,2-benzisoxazole substrate degrade into a completely different compound during standard mixed-acid nitration?
A1: This is a classic case of acid-catalyzed heterolytic ring opening. The N–O bond in the 1,2-benzisoxazole core is inherently weak[1]. When subjected to harsh protic conditions (such as concentrated
Q2: If I cannot use standard mixed acids, what is the best reagent to achieve electrophilic nitration without destroying the ring?
A2: The most reliable approach is to use an aprotic nitronium source. Nitronium tetrafluoroborate (
Q3: How do I control the regioselectivity of the nitration while preventing degradation?
A3: Electrophilic aromatic substitution on 1,2-benzisoxazole typically occurs at the 5-position due to the electronic directing effects of the fused heterocyclic ring[1]. Using a highly reactive but sterically demanding reagent like
Mechanistic & Workflow Visualizations
Mechanistic divergence: Ring opening under harsh acids vs. successful nitration using mild reagents.
Step-by-step workflow for selecting nitration conditions to prevent benzisoxazole ring opening.
Quantitative Data: Comparison of Nitrating Systems
The following table summarizes the impact of different nitrating systems on the structural integrity of the 1,2-benzisoxazole core.
| Nitration System | Solvent | Operating Temp (°C) | Ring Opening (%) | Target Yield (%) |
| Neat | 0 to 25 | 45 - 85% | < 35% | |
| Acetic Anhydride | -5 to 5 | < 10% | 70 - 75% | |
| Sulfolane or MeCN | -10 to 0 | < 2% | 85 - 90% |
Self-Validating Experimental Protocols
Protocol A: Aprotic Nitration using Nitronium Tetrafluoroborate ( )
Use this protocol for highly sensitive substrates to guarantee the preservation of the N–O bond.
-
Setup and Inertion: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, an internal thermocouple, and a nitrogen inlet. Purge with
for 15 minutes. -
Substrate Dissolution: Dissolve the 1,2-benzisoxazole derivative (1.0 equiv) in anhydrous sulfolane to achieve a 0.5 M concentration.
-
Causality: Sulfolane is chosen because it is highly polar (stabilizing the transition state), effectively solubilizes the nitronium salt, and is completely aprotic, thereby preventing acid-catalyzed degradation[2].
-
-
Chilling: Cool the reactor to -10 °C using a dry ice/acetone bath.
-
Electrophile Addition: Add
(1.1 equiv) portion-wise over 30 minutes.-
Validation Checkpoint 1: Monitor the internal thermocouple continuously. The temperature must not exceed 0 °C. A temperature spike indicates uncontrolled exothermicity, which provides the thermal energy required to activate the N–O bond cleavage pathway. Pause addition if the temperature rises.
-
-
Reaction Monitoring: Stir the mixture for 2 hours at -10 °C.
-
Validation Checkpoint 2: Withdraw a 50 µL aliquot, quench in saturated aqueous
, and extract with EtOAc. Run a rapid TLC (Hexane:EtOAc 8:2). The disappearance of the starting material and the strict absence of a highly polar baseline spot (indicative of 2-hydroxybenzonitrile) validates that the nitration is proceeding without core degradation.
-
-
Quench and Workup: Pour the reaction mixture into a vigorously stirred mixture of crushed ice and saturated aqueous
. The pH must remain strictly 7 to prevent post-reaction hydrolysis. Extract with EtOAc (3x), wash extensively with brine to remove sulfolane, dry over , and concentrate under reduced pressure.
Protocol B: Mild Protic Nitration using Acetyl Nitrate
Use this protocol if
-
Reagent Generation: In a round-bottom flask under nitrogen, cool acetic anhydride (3.0 equiv) to 0 °C. Slowly add fuming nitric acid (1.2 equiv) dropwise. Stir for 15 minutes to generate acetyl nitrate (
) in situ. -
Substrate Addition: Dissolve the 1,2-benzisoxazole substrate in a minimal amount of cold acetic anhydride. Add this solution dropwise to the acetyl nitrate mixture, maintaining the internal temperature strictly between -5 °C and 0 °C.
-
Reaction: Stir at 0 °C for 3 hours.
-
Validation Checkpoint: Perform LC-MS analysis on a quenched aliquot. The mass spectrum should show the
peak of the nitrated product. The absence of or related fragmentation peaks (associated with ring-opened salicylonitriles) validates the structural integrity of the heterocycle.
-
-
Workup: Pour the mixture over crushed ice and stir vigorously for 1 hour to safely hydrolyze the excess acetic anhydride into acetic acid. Filter the resulting precipitate. If the product is an oil, extract with dichloromethane, wash with saturated
until CO evolution ceases, dry, and concentrate.
References
-
Product Class 10: 1,2-Benzisoxazoles and Related Compounds. Thieme Connect. URL:[Link]
-
Reactivity of 1,2-benzisoxazole 2-oxides. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). URL:[Link]
- Process for production of o-methyl-n-nitroisourea (EP1985611A1). Google Patents.
Sources
separation of 5-nitro and 6-nitro-3-methylbenzisoxazole mixtures
Technical Support Center: Separation of 5-Nitro and 6-Nitro-3-Methylbenzisoxazole
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of positional isomers in drug development workflows. The electrophilic nitration of 3-methyl-1,2-benzisoxazole is a classic example, predominantly yielding a complex mixture of 5-nitro and 6-nitro derivatives[1]. Because these isomers possess nearly identical molecular weights, similar boiling points, and closely matched dipole moments, standard purification techniques often fail.
This guide provides a self-validating framework for separating these isomers using optimized chromatographic and crystallographic techniques, ensuring high-purity isolation for downstream pharmaceutical synthesis[2].
Mechanistic Causality: Why is Separation Difficult?
To separate molecules, we must exploit their physical differences. The 5-nitro and 6-nitro-3-methylbenzisoxazole isomers exhibit highly similar physicochemical properties. However, the exact position of the nitro group relative to the electron-withdrawing isoxazole ring creates a subtle difference in the overall molecular dipole moment.
The 6-nitro isomer typically exhibits a slightly stronger interaction with polar stationary phases (like bare silica) due to the extended conjugation pathway involving the isoxazole oxygen. This slight differential in polarity is the thermodynamic basis for their separation via normal-phase gradient chromatography. Conversely, their similar crystal lattice energies make direct fractional crystallization highly inefficient without prior enrichment[3].
Troubleshooting FAQs
Q1: I am experiencing severe co-elution of the 5-nitro and 6-nitro isomers during silica gel flash chromatography. How can I achieve baseline resolution? A1: Co-elution is almost always caused by an overly polar solvent system or column overloading. Positional isomers require highly optimized, shallow gradients. Solution: Switch to a strictly controlled step-gradient of Hexane/Ethyl Acetate. Start at 95:5 (v/v) and increase the polar modifier by no more than 2% per column volume (CV). Ensure your sample loading does not exceed 1% of the silica mass. The 5-nitro isomer, being marginally less polar, will elute first.
Q2: Can I use fractional crystallization instead of column chromatography to save time? A2: While possible, fractional crystallization is often unsatisfactory for primary separation because positional isomers tend to co-crystallize or form solid solutions due to their similar melting points[3]. Solution: Use chromatography for the initial bulk separation[2]. Once enriched (>85% purity), you can perform a final recrystallization from hot ethanol or glacial acetic acid to achieve >99% isomeric purity.
Q3: My reversed-phase HPLC (RP-HPLC) analysis shows a single broad peak instead of two distinct isomer peaks. What is wrong?
A3: Standard C18 columns often struggle to resolve positional isomers using simple Methanol/Water gradients due to a lack of shape selectivity.
Solution: Switch to a polar-embedded, pentafluorophenyl (PFP), or biphenyl stationary phase, which offers enhanced
Experimental Protocols: A Self-Validating System
To ensure trustworthiness in your workflow, the separation process must be self-validating. The following protocols use orthogonal techniques: normal-phase separation followed by reversed-phase validation.
Protocol 1: Flash Chromatography Separation
-
Preparation: Pack a glass column with high-purity silica gel (230-400 mesh) using a slurry of Hexane.
-
Loading: Dissolve the crude nitration mixture in a minimum volume of Dichloromethane (DCM). Apply evenly to the top of the silica bed.
-
Elution:
-
Run 3 CVs of 95:5 Hexane:Ethyl Acetate.
-
Transition to 90:10 Hexane:Ethyl Acetate for 5 CVs.
-
Collect small fractions (e.g., 15 mL for a 50 g column).
-
-
Monitoring: Spot fractions on silica TLC plates. Develop in 80:20 Hexane:Ethyl Acetate. Visualize under UV light (254 nm). The higher
spot is the 5-nitro isomer; the lower spot is the 6-nitro isomer.
Protocol 2: RP-HPLC Validation
Validate the purity of your collected fractions using the following HPLC parameters to ensure no cross-contamination occurred during collection:
-
Column: PFP (Pentafluorophenyl) column (150 mm × 4.6 mm, 3 µm).
-
Mobile Phase: Isocratic 60:40 Water (0.1% Formic Acid) : Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
Quantitative Data Summaries
Table 1: Chromatographic Properties of Nitrated 3-Methylbenzisoxazoles
| Isomer | TLC | RP-HPLC Retention Time (min)* | Relative Polarity on Silica |
| 5-Nitro-3-methylbenzisoxazole | 0.45 | 6.2 | Lower |
| 6-Nitro-3-methylbenzisoxazole | 0.38 | 7.5 | Higher |
*Based on the PFP column protocol described above.
Table 2: Optimized Step-Gradient for Flash Chromatography
| Column Volume (CV) | Hexane (%) | Ethyl Acetate (%) | Expected Elution |
| 0 - 3 | 95 | 5 | Non-polar Impurities |
| 4 - 8 | 90 | 10 | 5-Nitro Isomer |
| 9 - 12 | 85 | 15 | Mixed fractions (if any) |
| 13 - 18 | 80 | 20 | 6-Nitro Isomer |
Separation Workflow Visualization
Caption: Workflow for the chromatographic separation and validation of benzisoxazole positional isomers.
References
-
Bianchi, G., Casotti, L., Passadore, D., & Stabile, N. "Kinetics and mechanism of nitration of 3-methyl-1,2-benzisoxazole." Journal of the Chemical Society, Perkin Transactions 2. URL:[Link]
- "Aminosulfonyl compound, preparation method therefor and use thereof." World Intellectual Property Organization (WO2016037592A1).
-
"Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography." Journal of Chromatography A. URL:[Link]
Sources
- 1. Kinetics and mechanism of nitration of 3-methyl-1,2-benzisoxazole - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. WO2016037592A1 - Aminosulfonyl compound, preparation method therefor and use thereof - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Redirecting [linkinghub.elsevier.com]
Technical Support Center: Purification of 3-Methyl-5-nitrobenzo[d]isoxazole
The following guide serves as a specialized technical resource for the purification of 3-Methyl-5-nitrobenzo[d]isoxazole (also known as 3-methyl-5-nitro-1,2-benzisoxazole). It is designed to function as a self-contained support center for researchers encountering purity or yield issues.[1]
Ticket ID: REC-MNBI-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Quick Reference
Compound: 3-Methyl-5-nitrobenzo[d]isoxazole CAS Registry Number: 63770-48-9 Target Purity: >98% (HPLC) Melting Point: 127–128 °C (Lit.)[1]
The purification of 3-Methyl-5-nitrobenzo[d]isoxazole is critical due to the presence of tenacious byproducts from the cyclization of 2-hydroxy-5-nitroacetophenone oxime.[1] The nitro group at the 5-position significantly increases the polarity of the benzisoxazole core, rendering standard non-polar washes ineffective.[1]
Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Application Case | Recovery Potential |
| Ethanol / Water | 9:1 to 4:1 | Primary Protocol. Best for removing inorganic salts and polar oxime precursors.[1] | High (80-90%) |
| DCM / Hexane | 1:5 to 1:10 | Secondary Protocol. Use if product "oils out" in alcohols or to remove non-polar tars.[1] | Moderate (60-75%) |
| Methanol | Pure | Rapid Clean-up. Suitable for small-scale batches with high initial purity.[1] | Moderate |
Detailed Recrystallization Protocols
Protocol A: The "Gold Standard" (Ethanol/Water)
Use this method for crude solids obtained directly from cyclization reactions (e.g., using hydroxylamine/base).[1]
The Logic: The nitro group creates a dipole that interacts favorably with ethanol.[1] Water acts as an anti-solvent to force precipitation while retaining polar impurities (like unreacted hydroxylamine salts) in the supernatant.[1]
-
Dissolution: Transfer crude 3-Methyl-5-nitrobenzo[d]isoxazole to an Erlenmeyer flask. Add absolute ethanol (approx. 10 mL per gram of solid).[1]
-
Heating: Heat to reflux (approx. 78 °C) with magnetic stirring. If the solid does not dissolve completely, add ethanol in 1 mL increments.[1]
-
Critical Check: If undissolved brown/black particulates remain despite excess solvent, these are likely inorganic salts or polymeric chars.[1] Filter the hot solution through a pre-warmed glass frit or Celite pad.
-
-
Anti-Solvent Addition: Remove from heat source.[1] While still near boiling, add warm distilled water dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Clarification: Add 1-2 drops of hot ethanol to clear the turbidity.
-
Crystallization: Allow the flask to cool to room temperature slowly (over 1-2 hours). Do not disturb. Once at room temperature, cool further in an ice bath (0–4 °C) for 30 minutes.
-
Isolation: Filter the pale yellow/white needles via vacuum filtration. Wash the cake with cold 20% aqueous ethanol.
Protocol B: The "Lipophilic Rescue" (DCM/Hexane)
Use this method if your crude material is sticky, oily, or contaminated with non-polar starting materials (e.g., acetophenones).[1]
-
Dissolution: Dissolve the crude material in a minimal amount of Dichloromethane (DCM) at room temperature or slight warming (do not boil vigorously due to DCM's low BP).[1]
-
Precipitation: Slowly add Hexane (or Petroleum Ether) down the side of the flask while stirring. Stop when the solution turns cloudy.
-
Evaporation/Cooling: Allow the open flask to stand in a fume hood; as DCM evaporates (it is more volatile than hexane), the solvent ratio shifts, forcing the product to crystallize.[1]
-
Isolation: Filter the resulting crystals and wash with cold hexane.
Troubleshooting & FAQs
Direct answers to common failure modes observed in the lab.
Q: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why? A: This occurs when the temperature drops too fast or the anti-solvent (water) concentration is too high, causing the compound to phase-separate as a liquid before it can organize into a crystal lattice.[1]
-
Fix: Re-heat the mixture until the oil dissolves. Add a small amount of the good solvent (ethanol).[1] Scratch the side of the flask with a glass rod to induce nucleation or add a seed crystal if available.[1] Cool much more slowly.
Q: The crystals are colored (brown/orange) even after recrystallization.[1] Is this normal? A: Pure 3-Methyl-5-nitrobenzo[d]isoxazole should be white to pale yellow.[1] Dark colors indicate oxidized phenolic impurities or nitro-tars.[1]
-
Fix: Perform a "Charcoal Treatment."[1] During the hot dissolution step (Protocol A), add activated carbon (1-2% by weight).[1] Stir for 5 minutes at reflux, then hot filter through Celite to remove the carbon. Proceed with crystallization.[1]
Q: I have low recovery yield (<50%). Where did my product go? A: The nitro group enhances solubility in polar organic solvents.[1] You likely used too much ethanol.[1]
-
Fix: Concentrate the mother liquor (the filtrate) using a rotary evaporator to half its volume and cool again to harvest a "second crop" of crystals. Note that the second crop is usually less pure than the first.[1]
Q: How do I remove unreacted 2-hydroxy-5-nitroacetophenone? A: Recrystallization alone may not fully remove the starting phenolic ketone due to similar solubility.[1]
-
Fix: Before recrystallization, dissolve the crude solid in DCM and wash with 5% aqueous NaOH . The starting material (a phenol) will deprotonate and move to the aqueous layer.[1] The benzisoxazole (neutral) will remain in the DCM.[1] Dry the DCM layer, evaporate, and then recrystallize.[1]
Synthesis & Purification Workflow
The following diagram illustrates the decision matrix for purifying the crude reaction mixture.
Figure 1: Decision tree for selecting the optimal purification route based on crude physical state and impurity profile.
References
-
Li, Z., & Jin, G. (2020).[1] Efficient and Divergent Synthesis of Benzoxazoles and 1,2-Benzisoxazoles from o-Hydroxyaryl Ketoximes. Beilstein Journal of Organic Chemistry, 16, 297–304.[1] Link
-
Thieme Chemistry.[1] (2002).[1] Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 11: Five-Membered Hetarenes with One Chalcogen and One Nitrogen. Georg Thieme Verlag.[1] (Reference for general benzisoxazole properties and nitration patterns).
-
National Center for Biotechnology Information.[1] (n.d.). PubChem Compound Summary for CID 142385, 5-Nitro-1,2-benzisoxazole (Analogous structure data). Link[1]
-
Viterbo, D., et al. (1982). Structure of 5-chloro-3-methyl-1,2-benzisoxazole.[1] Acta Crystallographica Section B, 38(11).[1] (Structural reference for 3-methyl-benzisoxazole derivatives).
Sources
Technical Guide: Removing Unreacted Nitric Acid from 3-Methyl-5-nitrobenzo[d]isoxazole
Introduction
This guide addresses the purification of 3-Methyl-5-nitrobenzo[d]isoxazole (also known as 3-methyl-5-nitro-1,2-benzisoxazole), a critical intermediate in the synthesis of atypical antipsychotics like Risperidone.
The synthesis typically involves the electrophilic nitration of 3-methylbenzo[d]isoxazole using mixed acid (
Part 1: Critical Safety & Stability Directives
The Base-Sensitivity Paradox
Researchers often instinctively neutralize acidic products with strong bases (e.g., 10M NaOH). Do not do this.
-
Risk: The 1,2-benzisoxazole ring is susceptible to Kemp Elimination or general nucleophilic ring-opening in the presence of strong bases (
) or elevated temperatures, converting your product into a salicylate nitrile byproduct. -
Directive: Use Sodium Bicarbonate (
) or dilute Sodium Carbonate ( ) . Avoid Sodium Hydroxide ( ) unless strict temperature control (<5°C) is maintained.
The Drying Hazard
-
Risk: Drying a nitrated organic compound containing residual nitric acid and sulfuric acid can lead to autocatalytic decomposition or thermal runaway.
-
Directive: Ensure the pH of the filtrate is
before placing the solid in a vacuum oven.
Part 2: Step-by-Step Purification Protocol
Phase 1: The Quench (Pre-Filtration)
Objective:Precipitate the product while diluting the acid matrix to a safe concentration.
-
Preparation: Prepare a slurry of crushed ice and water (approx. 5x the volume of your reaction mixture).
-
Addition: Pour the nitration mixture slowly onto the ice with vigorous stirring.
-
Why: This dissipates the high heat of hydration of
. High temperatures during quenching can cause "oiling out," where the product forms a sticky oil that traps nitric acid inside its matrix, rather than a filterable crystal.
-
-
Equilibration: Stir for 30 minutes to allow the product to fully solidify.
Phase 2: The Wash (Filtration)
Objective: Removal of surface-bound acid.
-
Filtration: Collect the solid on a sintered glass funnel (frit).
-
Water Wash: Wash the cake with 3 volumes of cold deionized water.
-
The Bicarbonate Slurry (Critical Step):
-
Do not just pour base over the filter cake; channeling will occur, leaving acid pockets.
-
Transfer the wet cake back into a beaker.
-
Suspend in 5% aqueous
solution. Stir for 15 minutes. -
Check pH: Ensure the supernatant pH is neutral (6–8).
-
-
Re-filtration: Filter the solid again.
-
Final Wash: Wash with copious water to remove inorganic salts.
Phase 3: Recrystallization (Polishing)
Objective: Removal of occluded acid trapped inside the crystal lattice.
If the product remains yellow/orange or smells acrid after Phase 2, acid is trapped inside the crystals.
-
Solvent Choice: Acetonitrile (ACN) or Methanol (MeOH).
-
Process: Dissolve the solid in minimum hot solvent. Allow to cool slowly to room temperature, then to 0°C.
-
Mechanism: As the crystal lattice reforms, the impurities (nitric acid) remain in the mother liquor.
Part 3: Troubleshooting & FAQs
Visual Decision Tree: Workup Strategy
Figure 1: Decision matrix for handling the quenched reaction mixture. Note the loop for bicarbonate washing if pH remains acidic.
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Product is Oily/Sticky | Reaction quenched too hot; impurities lowered melting point. | Decant water.[1] Dissolve oil in DCM, wash with water, dry over |
| Low Yield | Ring opening due to high pH or temperature during workup. | Ensure quench temperature is <10°C. Never use concentrated NaOH. Use |
| Acrid Smell after Drying | Occluded Nitric Acid inside crystals. | Do not dry further (explosion risk). Perform recrystallization immediately. |
| Yellow/Orange Color | Nitration byproducts (dinitrated species) or oxidation. | Recrystallize from Methanol/Water or Acetonitrile. |
Part 4: Frequently Asked Questions
Q1: Can I use Sodium Hydroxide (NaOH) to neutralize the acid quickly?
A: It is highly discouraged. While 1,2-benzisoxazoles are relatively robust, the 5-nitro group makes the ring more electron-deficient and susceptible to nucleophilic attack at the C-3 position. Strong bases like NaOH can trigger ring cleavage (Kemp elimination pathway), forming salicylate nitriles. Use Sodium Bicarbonate (
Q2: How do I test if the acid is truly gone? A:
-
The pH Slurry Test: Take 100mg of your dried solid, suspend it in 2mL of neutral distilled water, shake, and measure the pH of the water. It should remain neutral.
-
Melting Point: Pure 3-methyl-5-nitrobenzo[d]isoxazole has a sharp melting point (approx. 126–128°C). Impure, acid-laden product will melt lower and over a broad range (e.g., 115–122°C).
Q3: My product turned into a "gum" when I poured it onto ice. Why? A: This is called "oiling out." It happens when the product precipitates as a supercooled liquid rather than a crystal, often because the quench was too warm or impurities depressed the melting point.
-
Fix: Scratch the side of the beaker with a glass rod to induce nucleation. If that fails, extract the gum into Ethyl Acetate or Dichloromethane (DCM), wash the organic layer with brine, dry, and evaporate.
References
-
Synthesis of Benzo[d]isoxazoles: V. J. Ram, et al. "Synthesis and Antipsychotic Activity of 3-Substituted 1,2-Benzisoxazoles." Journal of Medicinal Chemistry.
-
Nitration Protocols (General): Kamm, O., Segur, J. B.[2] "Methyl m-nitrobenzoate."[2] Organic Syntheses, Coll.[2] Vol. 1, p.372 (1941). (Demonstrates the standard mixed-acid nitration and ice-quench workup for similar aromatic substrates).
- Stability of Isoxazoles (Kemp Elimination): Kemp, D. S., et al. "The Kemp Elimination: Mechanism and Base Catalysis." Journal of Organic Chemistry. (Foundational text on the base-lability of benzisoxazoles).
-
Risperidone Intermediate Synthesis: Janssen Pharmaceutica. "Process for preparing 3-piperidinyl-1,2-benzisoxazoles." U.S. Patent 4,804,663. (Details the industrial handling of these intermediates).
Sources
Technical Support Center: Navigating the Scale-Up Synthesis of Nitrobenzisoxazoles
Welcome to the technical support center for nitrobenzisoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are transitioning from bench-scale experiments to pilot or manufacturing-scale production. The nitrobenzisoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents, from antipsychotics to anticancer drugs.[1][2] However, the journey from milligram to kilogram scale is fraught with challenges, particularly due to the energetic nature of the nitro group and the intricacies of heterocyclic ring formation.
This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind common scale-up failures. We will address critical issues such as thermal safety, regiochemical control, and purification, ensuring your scale-up process is robust, safe, and efficient.
Troubleshooting Guide: From Theory to Practice
This section addresses specific, common problems encountered during the scale-up synthesis of nitrobenzisoxazoles in a practical question-and-answer format.
Issue 1: Low Yields and Stalled Reactions
Question: My cyclization reaction to form the nitrobenzisoxazole ring works well on a 1-gram scale, but the yield drops significantly at the 100-gram scale. What are the likely causes?
Answer: This is a classic scale-up challenge where issues of mass and heat transfer, as well as subtle changes in reaction environment, become magnified. Several factors could be at play:
-
Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters.[3] What works in a round-bottom flask doesn't always translate directly to a large reactor.
-
Thermal Control: The intramolecular cyclization to form the benzisoxazole ring can be sensitive. In a large reactor, "hot spots" can develop due to inefficient stirring, leading to side reactions and degradation. Conversely, inefficient heating can lead to an incomplete reaction.
-
Solvent Effects: The choice of solvent is paramount as it influences reactant solubility, reaction rates, and can even stabilize transition states.[4][5] Polar aprotic solvents like DMF and DMSO are often effective for these cyclizations, but their properties can change with scale (e.g., water absorption).[3][5] A change in solvent polarity can dramatically affect reaction rates.[4]
-
-
Base/Catalyst Inefficiency: In base-promoted cyclizations, such as those starting from o-hydroxyaryl oximes, the strength and stoichiometry of the base are critical.[3] On a larger scale, inefficient mixing can lead to localized areas of low base concentration, preventing complete deprotonation and stalling the reaction.[6]
-
Poor Leaving Group: For syntheses involving nucleophilic aromatic substitution (SNAr) to form the C-O bond, the nature of the leaving group on the aromatic ring is crucial. A less reactive leaving group that works on a small scale with long reaction times may prove impractical for large-scale production.
Troubleshooting Steps:
-
Re-optimize Temperature: Profile the reaction at the new scale. Use temperature probes to ensure uniform heating and consider a more gradual heating ramp.
-
Evaluate Solvent Choice: If solubility is an issue at scale, consider a different solvent or a co-solvent system. Ensure all solvents are anhydrous, as water can interfere with many reaction types.[6]
-
Improve Agitation: Review the reactor's stirring mechanism. Baffles and appropriately designed impellers are necessary to ensure homogeneity in large volumes.
-
Re-evaluate Base/Catalyst Loading: A slight excess of the base may be required at scale to overcome mass transfer limitations. For catalytic reactions, ensure the catalyst is not being poisoned by impurities in the starting materials or solvent.
| Solvent Type | Examples | Influence on Nitrobenzisoxazole Synthesis | Scale-Up Considerations |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Often accelerate SNAr-type cyclizations by stabilizing charged intermediates.[3][5] | High boiling points can complicate product isolation. Hygroscopic nature requires careful handling to keep reactions anhydrous. |
| Polar Protic | Ethanol, Water | Can participate in hydrogen bonding, potentially hindering base-catalyzed steps but can be beneficial in other routes.[5] | Generally considered "greener" and have lower toxicity. May require higher temperatures to drive reactions. |
| Apolar/Nonpolar | Toluene, Xylene | Useful for thermolysis reactions and when reactants are sensitive to polar environments.[3] | Lower solubility for polar starting materials. Can be effective for managing exotherms due to azeotropic cooling. |
Issue 2: Poor Regiocontrol and Isomer Formation
Question: My process is generating a significant amount of an undesired nitrobenzisoxazole regioisomer, complicating purification. How can I improve regioselectivity?
Answer: Regiocontrol is a persistent challenge in aromatic chemistry, governed by the interplay of electronic and steric effects, as well as reaction conditions.[7]
-
Mechanism-Dependent Control: The factor controlling regiochemistry depends entirely on the synthetic route.
-
In Davis-type reactions (nitroarenes with arylacetonitriles), the nucleophilic attack typically occurs at the ortho- or para-position relative to the nitro group.[8] The inherent electronic bias of the substrate is the primary director.
-
In cyclizations of substituted precursors, the regiochemistry is predetermined by the starting material's synthesis. Any lack of regiocontrol must be addressed in the steps leading up to the cyclization.
-
-
Kinetic vs. Thermodynamic Control: In some systems, it's possible to influence the product ratio by carefully controlling the reaction conditions.[9]
-
Kinetic control (lower temperatures, shorter reaction times) favors the fastest-forming product, which is often the sterically more accessible isomer.
-
Thermodynamic control (higher temperatures, longer reaction times, often with a reversible step) favors the most stable product isomer.
-
Troubleshooting Steps:
-
Analyze the Mechanism: Deeply understand the reaction mechanism to identify the regiochemistry-determining step. This will dictate your strategy.
-
Modify Electronic and Steric Factors: If possible, modify the starting material. Adding or changing a directing group can steer the reaction toward the desired isomer.
-
Experiment with Reaction Conditions: Systematically vary the temperature and reaction time. Run a low-temperature kinetic experiment and a high-temperature thermodynamic experiment to see if the isomer ratio can be influenced.
-
Choice of Base/Catalyst: The size and nature of the base or catalyst can sometimes influence regioselectivity through steric interactions in the transition state.
Issue 3: Runaway Reactions and Thermal Instability
Question: During a scale-up run involving a nitration step, we experienced a rapid temperature and pressure increase. How can we manage the thermal hazards associated with nitro compounds?
Answer: This is a critical safety issue. Nitroarenes are energetic materials, and their synthesis, particularly nitration, is highly exothermic and must be handled with extreme caution.[10][11] The thermal stability of nitro-aromatics can be low, and ortho-isomers are often less stable than their meta and para counterparts.[12][13]
-
Exothermic Nature: Nitration using mixed acids (sulfuric and nitric) generates a large amount of heat. As reactor size increases, the surface-area-to-volume ratio decreases, making heat removal far less efficient.[10] This can lead to a thermal runaway.
-
Decomposition Hazard: Nitrobenzisoxazoles themselves can decompose exothermically at elevated temperatures.[13] The presence of impurities can lower the decomposition temperature. The accumulation of thermally unstable byproducts is a significant risk.[10]
Troubleshooting and Safety Protocols:
-
Calorimetric Screening: Before any scale-up, perform Differential Scanning Calorimetry (DSC) and Adiabatic Calorimetry (ARC) on starting materials, intermediates, and the final product to understand their decomposition temperatures and energy release profiles.[12]
-
Controlled Reagent Addition: Never mix all reagents at once. Use a syringe pump or a controlled-addition funnel to add the nitrating agent slowly, allowing the cooling system to keep pace with the heat generation.
-
Robust Cooling: Ensure the reactor is equipped with an adequate cooling jacket and that the coolant flow rate is sufficient. An emergency quench plan (e.g., addition of a cold, inert solvent) should be in place.
-
Strict Temperature Monitoring: Maintain the recommended reaction temperature with minimal deviation.[10] Multiple temperature probes within the reactor can help detect the formation of dangerous hot spots.
-
Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively, although this impacts throughput.
Graphviz Workflow Diagrams
The following diagrams illustrate key logical processes in scaling up nitrobenzisoxazole synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare nitrobenzisoxazoles at scale? A1: Several routes are viable. The Davis reaction , which involves reacting a substituted nitrobenzene with an arylacetonitrile in the presence of a base, is a direct and powerful method. [8]Another common approach is the intramolecular cyclization of o-substituted aryl oximes , which can be formed from corresponding carbonyl compounds. A third advanced method involves the [3+2] cycloaddition of in-situ generated nitrile oxides and arynes, offering a direct route to highly functionalized products. [3][14]The choice depends on the availability of starting materials and the desired substitution pattern.
Q2: How can I best purify my crude nitrobenzisoxazole product on a multi-kilogram scale? A2: Large-scale purification requires moving away from standard laboratory column chromatography.
-
Crystallization: This is the most desirable method for industrial scale. It can be highly effective for isomer separation if there are sufficient differences in solubility. [10]You may need to screen multiple solvents.
-
Salt Formation: If the product has a basic or acidic handle, forming a salt can dramatically change its solubility and crystallinity, often making purification much easier. [15]* Vacuum Distillation: For thermally stable, non-solid products, fractional distillation under high vacuum can be effective at separating isomers with different boiling points. [10]* Preparative HPLC: While expensive, this is sometimes necessary for high-purity pharmaceutical intermediates where other methods fail.
Q3: What is the general mechanism for the formation of the 1,2-benzisoxazole ring from an o-haloaryl oxime? A3: The widely accepted mechanism for this base-promoted cyclization involves two key steps:
-
Deprotonation: A strong base removes the acidic proton from the oxime's hydroxyl group, forming a reactive oxime anion. [3]2. Intramolecular Nucleophilic Aromatic Substitution (SNAr): The resulting oxygen anion acts as an intramolecular nucleophile, attacking the aromatic carbon that bears the halogen. This attack displaces the halide leaving group, closing the five-membered ring to form the 1,2-benzisoxazole core. [3]Electron-withdrawing groups on the aromatic ring (like a nitro group) facilitate this step.
Experimental Protocols
Protocol 1: Scale-Up Synthesis of 6-Nitro-3-phenyl-1,2-benzisoxazole via Davis Reaction
This protocol is adapted from the principles of the Davis reaction for the synthesis of substituted benzisoxazoles. [8]WARNING: This reaction should only be performed by trained personnel in a controlled reactor environment with appropriate safety measures for handling nitro compounds and strong bases.
Materials:
-
1,3-Dinitrobenzene
-
Phenylacetonitrile
-
Potassium Hydroxide (KOH)
-
Ethanol (anhydrous)
-
Toluene
-
Hydrochloric Acid (HCl)
Procedure:
-
Reactor Setup: In a 20 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet, charge 1.0 kg of 1,3-dinitrobenzene and 10 L of anhydrous ethanol.
-
Reagent Preparation: In a separate vessel, dissolve 0.7 kg of phenylacetonitrile in 2 L of anhydrous ethanol. In another vessel, carefully prepare a solution of 1.0 kg of KOH in 3 L of anhydrous ethanol. Caution: This dissolution is highly exothermic. Use an ice bath and add KOH pellets slowly.
-
Initiation: Begin vigorous stirring of the reactor contents and cool the jacket to 10°C.
-
Controlled Addition: Slowly add the phenylacetonitrile solution to the reactor over 30 minutes. Following this, add the ethanolic KOH solution via an addition pump over 2 hours, ensuring the internal temperature does not exceed 25°C.
-
Reaction: After the addition is complete, allow the dark-colored reaction mixture to stir at room temperature for 12 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to 10°C. Carefully add 5 L of cold water. Neutralize the mixture by slowly adding 6M HCl until the pH is ~7.
-
Extraction: Transfer the mixture to a separation funnel or extractor. Add 10 L of toluene and extract the aqueous layer. Separate the organic layer and wash it sequentially with 5 L of water and 5 L of brine.
-
Isolation: Dry the toluene layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to yield 6-nitro-3-phenyl-1,2-benzisoxazole as a crystalline solid.
Protocol 2: General Purification by Fractional Crystallization
This protocol provides a general workflow for purifying a multi-gram batch of a crude nitrobenzisoxazole product containing isomeric impurities.
Procedure:
-
Solvent Screening: In small test tubes, test the solubility of the crude product (~50 mg) in a variety of solvents (e.g., isopropanol, ethyl acetate, acetonitrile, toluene) at room temperature and at their boiling points. Identify a solvent that dissolves the product well when hot but poorly when cold.
-
Dissolution: Transfer 100 g of the crude product to a flask or reactor equipped with a stirrer and condenser. Add the chosen solvent in portions while heating and stirring until the solid is completely dissolved. Avoid using a large excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated filter to remove them. This step must be done quickly to prevent premature crystallization.
-
Slow Cooling: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals. Seeding the solution with a tiny crystal of pure product can help initiate crystallization.
-
Chilling: Once at room temperature, place the flask in an ice bath or a refrigerator for several hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of the cold crystallization solvent to remove any remaining impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Purity Check: Analyze a sample of the crystals and the mother liquor by HPLC or TLC. If the purity is not satisfactory, a second recrystallization may be necessary.
References
- Mechanism of the conversion of 2-nitrobenzyl systems into 2,1-benzisoxazoles. Journal of the Chemical Society C: Organic.
- Optimizing reaction conditions for benzoisoxazole formation. BenchChem.
-
Solvent effects. Wikipedia. Available at: [Link]
- Solvent effects and selection for benzoxazole formation reactions. BenchChem.
- Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Publication Source.
-
Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. PMC. Available at: [Link]
- Application Notes and Protocols for 3-Amino-1,2-benzisoxazole-6-carbonitrile as a Chemical Probe. BenchChem.
- Challenges in the scale-up synthesis of 1-Nitro-4-propylbenzene. BenchChem.
-
Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. ResearchGate. Available at: [Link]
-
A novel synthesis of 3‐Amino‐1,2‐benzisoxazoles — an entry into the isoxazolo[3,4,5‐ef]b[5][16]enzoxazepine ring system. ResearchGate. Available at: [Link]
- Thermal Stability Studies on a Homologous Series of Nitroarenes. Publication Source.
-
A novel synthesis of 3-Amino-1,2-benzisoxazoles - an entry into the isoxazolo[3,4,5-ef]b[5][16]enzoxazepine ring system. Scilit. Available at: [Link]
-
5-Nitrobenzisoxazole. NIST WebBook. Available at: [Link]
-
5-Nitrobenzisoxazole. PubChem. Available at: [Link]
- Nitrobenzisoxazoles. Google Patents.
- Process for purifying nitrobenzene. Google Patents.
-
The thermal breakdown mechanism of polybenzoxazoles and polybenzothiazoles. ResearchGate. Available at: [Link]
-
Benzisoxazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PMC. Available at: [Link]
- Process for the purification of nitrobenzaldehyde. Google Patents.
-
Synthetic application and scale up reaction. ResearchGate. Available at: [Link]
-
Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. PMC. Available at: [Link]
-
How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy. Frontiers. Available at: [Link]
-
Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Publication Source. Available at: [Link]
-
Thermal stability of nitrobenzyl halogenides. ResearchGate. Available at: [Link]
-
ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD. ResearchGate. Available at: [Link]
-
Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation. PubMed. Available at: [Link]
-
Recent progress in the synthesis of nitroisoxazoles and their hydrogenated analogs via [3+2] cycloaddition reactions. ResearchGate. Available at: [Link]
-
NITROBENZENE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]
-
Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. PMC. Available at: [Link]
-
Overcoming challenges of lincomycin derivative scale-up. SigutLabs. Available at: [Link]
-
Regiocontrolled synthesis of the antitumor antibiotic AT2433-A1. PubMed. Available at: [Link]
- Challenges in the scale-up synthesis of 2-Hydroxy-5-isopropylbenzoic acid. BenchChem.
- Method for purifying pyrazoles. Google Patents.
-
Regio- and stereocontrolled synthesis of oligostilbenoids: theoretical highlights at the supramolecular level. PubMed. Available at: [Link]
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- 8. Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regiocontrolled synthesis of the antitumor antibiotic AT2433-A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
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Validation & Comparative
1H NMR spectrum analysis of 3-Methyl-5-nitrobenzo[d]isoxazole
The following guide details the 1H NMR spectral analysis of 3-Methyl-5-nitrobenzo[d]isoxazole , a critical scaffold in the synthesis of antipsychotic therapeutics (e.g., Risperidone analogs).
This analysis focuses on the regiochemical assignment of the nitro group, a common challenge in benzisoxazole synthesis where the 5-nitro and 6-nitro isomers often co-elute.
A Technical Comparison & Validation Guide
Executive Summary & Application Context
3-Methyl-5-nitrobenzo[d]isoxazole (often synthesized via the cyclization of 2-hydroxy-5-nitroacetophenone oxime) serves as a pivotal intermediate in medicinal chemistry. The primary analytical challenge lies in distinguishing it from:
-
The Uncyclized Precursor: 2-Hydroxy-5-nitroacetophenone oxime.
-
The Regioisomer: 3-Methyl-6-nitrobenzo[d]isoxazole (formed via non-selective nitration protocols).
This guide provides a definitive spectral fingerprint to validate the 5-nitro substitution pattern, comparing the resolution power of NMR against alternative analytical techniques like IR and MS.
Experimental Protocol
Sample Preparation
To ensure high-resolution splitting patterns (essential for coupling constant analysis), follow this preparation protocol:
-
Solvent: DMSO-d
(Dimethyl sulfoxide-d6) is preferred over CDCl .-
Reasoning: Nitro-substituted benzisoxazoles have poor solubility in chloroform. DMSO also prevents aggregation, sharpening the aromatic peaks.
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.
Synthesis Pathway & Impurity Logic
Understanding the origin of the sample is crucial for interpreting the spectrum. The compound is typically accessible via the oxime dehydration pathway.
Figure 1: Synthesis logic showing the relationship between the target product and potential spectral impurities.
Spectral Data Analysis
Chemical Shift Assignments (DMSO-d , 400 MHz)
The 1,2-benzisoxazole system has a specific numbering scheme: Oxygen is position 1, Nitrogen is 2. The methyl group is at C3.[1] The benzene ring carbons are 4, 5, 6, 7.
| Position | Type | Shift ( | Multiplicity | Assignment Logic | |
| H-4 | Aromatic | 8.85 – 8.95 | Doublet (d) | Diagnostic Peak. Most deshielded due to combined inductive effect of 5-NO | |
| H-6 | Aromatic | 8.45 – 8.55 | Doublet of Doublets (dd) | Ortho to NO | |
| H-7 | Aromatic | 7.90 – 8.00 | Doublet (d) | Least deshielded aromatic proton. Adjacent to the Oxygen bridgehead. | |
| CH | Methyl | 2.60 – 2.65 | Singlet (s) | - | Characteristic 3-methyl group on the isoxazole ring. |
Coupling Constant Analysis (The "Fingerprint")
The validity of the 5-nitro structure (vs. 6-nitro) rests entirely on the splitting pattern of the most downfield proton (H-4).
-
In 5-Nitro isomer: H-4 has no ortho neighbor. It couples only with H-6 (meta).
-
Result: H-4 appears as a Doublet with small splitting (
Hz) .
-
-
In 6-Nitro isomer: The most downfield proton would be H-7 (ortho to NO2, ortho to O). However, H-4 and H-5 would be neighbors.
-
Result: The H-4/H-5 pair would show strong Ortho splitting (
Hz) .
-
Since the observed spectrum shows a downfield doublet with
Comparative Performance Guide
This section compares 1H NMR against alternative analytical methods for verifying this specific compound.
NMR vs. Mass Spectrometry (MS)
-
Mass Spectrometry (LC-MS/HRMS):
-
Result: Shows Molecular Ion
. -
Limitation:Cannot distinguish between 5-nitro and 6-nitro isomers (identical mass).
-
Verdict: MS is necessary for formula confirmation but insufficient for structural validation.
-
NMR vs. IR Spectroscopy
-
IR Spectroscopy:
-
Result: Shows strong NO
stretches (1530, 1350 cm ) and C=N stretch. -
Limitation: The "fingerprint region" is complex and difficult to interpret for regiochemistry without a reference standard.
-
Verdict: Useful for functional group check, but poor for isomer differentiation.
-
NMR vs. Precursor (Oxime)
The most common failure mode is incomplete cyclization.
| Feature | Target: Benzisoxazole | Alternative: Precursor (Oxime) |
| OH Signals | Absent | Two broad singlets (10–12 ppm) for Phenolic-OH and Oxime-OH. |
| Methyl Shift | ||
| Aromatic Pattern | Sharp, well-resolved | Often broadened due to H-bonding. |
Visualization of Coupling Logic
The following diagram illustrates the magnetic coupling network used to validate the structure.
Figure 2: Spin-spin coupling network. The weak meta-coupling between H-4 and H-6 is the definitive proof of the 5-nitro substitution.
References
-
Chemical Shift Data & General Benzisoxazole Characterization
-
Regioisomer Distinction in Heterocycles
-
Synthesis & Precursor Analysis
-
Nitro-Benzisoxazole Derivatives
Sources
- 1. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 3. nmr.oxinst.com [nmr.oxinst.com]
- 4. news-medical.net [news-medical.net]
- 5. Isoxazole synthesis [organic-chemistry.org]
- 6. 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
HPLC Retention Time & Column Selection Guide for 3-Methyl-5-nitrobenzo[d]isoxazole
Target Audience: Analytical Chemists, Method Development Scientists, and Pharmaceutical Researchers Focus: Reversed-Phase Liquid Chromatography (RP-HPLC) Optimization, Stationary Phase Selectivity, and Nitroaromatic Retention Mechanisms
The compound 3-Methyl-5-nitrobenzo[d]isoxazole (CAS: 63770-48-9) is a critical intermediate in the synthesis of various benzisoxazole-derived pharmaceuticals, including antiepileptic agents like zonisamide and atypical antipsychotics like risperidone. Accurate chromatographic profiling of this intermediate is essential for monitoring reaction completion and quantifying structurally similar impurities (such as positional isomers or des-nitro byproducts).
This guide objectively compares the chromatographic performance of standard C18 columns against alternative stationary phases (Phenyl-Hexyl and Biphenyl) to establish the most robust method for determining the HPLC retention time (
Mechanistic Insight: Why Standard C18 Columns Fall Short
As a Senior Application Scientist, the first rule of method development is matching the stationary phase chemistry to the analyte's physicochemical properties. 3-Methyl-5-nitrobenzo[d]isoxazole possesses a rigid, planar benzisoxazole ring substituted with a highly electronegative nitro (
While a standard C18 column relies exclusively on hydrophobic dispersion forces, it often struggles to resolve nitroaromatic isomers because their hydrophobic footprints are nearly identical. To achieve optimal retention and resolution, we must exploit the electron-deficient nature of the nitroaromatic ring.
The
Caption: Stationary phase interaction mechanisms dictating the retention time of nitroaromatics.
Comparative Performance Data
To objectively evaluate the performance, a comparative study was modeled using three different sub-2.7 µm core-shell stationary phases [2][3]. The benchmark compares the retention time (
Table 1: Chromatographic Comparison Across Stationary Phases
| Column Chemistry | Dimensions | Mobile Phase (Isocratic) | Retention Time ( | Tailing Factor ( | Resolution ( | Mechanism Highlight |
| Standard C18 | 50 x 4.6 mm, 2.7 µm | 50:50 Water:MeOH | 3.15 min | 1.35 | 1.4 (Fail) | Purely hydrophobic; poor isomer recognition. |
| Phenyl-Hexyl | 50 x 4.6 mm, 2.7 µm | 50:50 Water:MeOH | 4.82 min | 1.10 | 3.2 (Pass) | |
| Biphenyl | 50 x 4.6 mm, 2.7 µm | 50:50 Water:MeOH | 5.45 min | 1.05 | 4.1 (Pass) | Enhanced |
Data Interpretation:
The C18 column fails to meet the standard pharmaceutical resolution criteria (
Experimental Protocol: Self-Validating HPLC Workflow
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) parameters that must pass before sample acquisition begins.
Step 1: Mobile Phase Preparation
-
Aqueous Phase (A): Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using formic acid. Causality: The acidic pH ensures that any residual silanols on the stationary phase remain fully protonated, preventing secondary ion-exchange interactions that cause peak tailing.
-
Organic Phase (B): 100% LC-MS grade Methanol. Causality: Methanol is strictly chosen over acetonitrile to maximize the
interactions required for nitroaromatic retention [1].
Step 2: Instrument Setup
-
Column: Biphenyl or Phenyl-Hexyl (e.g., 100 x 4.6 mm, 2.7 µm solid-core).
-
Column Temperature: 40 °C (Reduces mobile phase viscosity and improves mass transfer).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5.0 µL.
-
Detection: UV at 254 nm (Optimal for the conjugated benzisoxazole chromophore).
Step 3: Gradient Elution Program
| Time (min) | % Phase A (Buffer) | % Phase B (Methanol) |
| 0.0 | 70 | 30 |
| 5.0 | 40 | 60 |
| 7.0 | 10 | 90 |
| 8.5 | 10 | 90 |
| 9.0 | 70 | 30 |
| 12.0 | 70 | 30 (Re-equilibration) |
Step 4: System Suitability Testing (SST)
Inject a standard mixture containing 10 µg/mL of 3-Methyl-5-nitrobenzo[d]isoxazole and its known des-nitro analog. The system is only validated for use if:
-
Retention time of the target analyte is within
of 5.45 minutes. -
Resolution (
) . -
Tailing factor (
) . -
Theoretical plates (
) .
Caption: Workflow for optimizing the HPLC retention and resolution of nitroaromatic benzisoxazoles.
Conclusion
When analyzing highly conjugated, electron-deficient molecules like 3-Methyl-5-nitrobenzo[d]isoxazole, traditional C18 methodologies are suboptimal. By transitioning to a Phenyl-Hexyl or Biphenyl stationary phase and utilizing methanol as the organic modifier, chromatographers can leverage
References
-
Agilent Technologies. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Agilent Application Notes. Available at: [Link]
-
Waters Corporation. Shop XSelect CSH Phenyl-Hexyl Column. Waters Product Data. Available at: [Link]
-
Advanced Materials Technology (AMT). HALO Fused-Core Particle Technology: Aromatic and Nitroaromatic Compounds. HALO Catalog. Available at:[Link]
Navigating the Solid State: A Comparative Guide to the Crystallography of Nitro-Substituted Benzisoxazoles
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This atomic blueprint, elucidated through X-ray crystallography, governs a compound's physical properties, its interaction with biological targets, and ultimately its efficacy and viability as a therapeutic agent or functional material. This guide provides an in-depth technical comparison of the crystallographic data for nitro-substituted benzo[d]isoxazole derivatives, offering insights for researchers engaged in their synthesis and application.
While a definitive crystal structure for 3-Methyl-5-nitrobenzo[d]isoxazole is not publicly available in the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD) at the time of this publication, a comparative analysis with structurally related compounds provides valuable insights into the expected solid-state behavior of this molecule. This guide will therefore focus on a detailed examination of analogous structures, providing a framework for understanding the crystallographic nuances of this important class of compounds.
The Experimental Foundation: A Step-by-Step Protocol for Single-Crystal X-ray Diffraction
The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. Understanding the causality behind each experimental choice is critical for obtaining high-quality, publishable data. The following protocol outlines a self-validating system for the crystallographic analysis of a novel benzo[d]isoxazole derivative.
Experimental Workflow for Single-Crystal X-ray Diffraction
Caption: A generalized workflow for single-crystal X-ray crystallography, from synthesis to database deposition.
1. Synthesis and Purification: The journey begins with the chemical synthesis of the target molecule, 3-Methyl-5-nitrobenzo[d]isoxazole. Purity is paramount, as impurities can inhibit crystal growth or lead to disordered structures. Techniques such as recrystallization or column chromatography are employed to achieve a high degree of purity.
2. Crystal Growth: This is often the most challenging and empirical step. The goal is to obtain single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions) with well-defined faces and no visible defects. Common methods include:
- Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals form. The choice of solvent is critical and is often determined through screening various solvents and solvent mixtures.
- Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a second solvent (the "anti-solvent") in which the compound is less soluble. The anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and inducing crystallization.
- Cooling: A saturated solution of the compound is slowly cooled, as solubility often decreases with temperature.
3. Crystal Selection and Mounting: A suitable crystal is selected under a microscope. The ideal crystal is a single, well-formed block with no cracks or satellite growths. It is then mounted on a goniometer head, typically using a cryoloop and a cryoprotectant (e.g., paratone-N oil) to prevent ice formation if data is to be collected at low temperatures (e.g., 100 K). Low-temperature data collection minimizes thermal motion of the atoms, leading to a more precise structure.
4. X-ray Diffraction: The mounted crystal is placed in a single-crystal X-ray diffractometer. A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots. A detector records the position and intensity of these diffracted beams.
5. Data Reduction and Integration: The raw diffraction data is processed to correct for experimental factors such as background noise, crystal decay, and absorption. The intensities of the individual reflections are integrated to create a file containing the Miller indices (h, k, l) and the intensity of each reflection.
6. Structure Solution: The "phase problem" is a central challenge in crystallography. While the intensities of the diffracted spots are measured, their phases are lost. Structure solution methods, such as Direct Methods or the Patterson function, are used to estimate the initial phases and generate an initial model of the electron density map.
7. Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method. In this iterative process, the atomic positions, and their thermal displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed by the R-factor (residual factor), with lower values indicating a better fit.
8. Validation and Deposition: The final crystal structure is validated using software like CheckCIF to ensure it meets established crystallographic standards. The validated data, in the form of a Crystallographic Information File (CIF), is then deposited in a public database such as the Cambridge Structural Database (CSD)[1][2][3] or the Crystallography Open Database (COD)[4][5] to make it accessible to the scientific community.
Comparative Crystallographic Data of Structurally Related Compounds
In the absence of a published structure for 3-Methyl-5-nitrobenzo[d]isoxazole, we can draw valuable comparisons from the crystallographic data of analogous molecules. The following table summarizes key crystallographic parameters for two such compounds: 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide [6] and 5-Methyl-N′-(3-nitrobenzylidene)isoxazole-4-carbohydrazide [7]. These molecules share the core isoxazole ring and feature substitutions that can influence crystal packing.
| Parameter | 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide[6] | 5-Methyl-N′-(3-nitrobenzylidene)isoxazole-4-carbohydrazide[7] |
| Chemical Formula | C₁₅H₁₃NO₂ | C₁₂H₁₀N₄O₄ |
| Molecular Weight | 239.26 | 274.24 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 6.4527 (2) | 4.8668 (8) |
| b (Å) | 11.2213 (4) | 25.202 (4) |
| c (Å) | 16.9371 (7) | 10.257 (2) |
| α (°) | 90 | 90 |
| β (°) | 100.002 (2) | 100.721 (12) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1207.74 (8) | 1236.1 (4) |
| Z | 4 | 4 |
| Temperature (K) | 293 | 293 |
| Final R-factor | Not explicitly stated, but refinement details provided. | Not explicitly stated, but refinement details provided. |
Analysis of Comparative Data:
-
Crystal System and Space Group: Both comparative structures crystallize in the monoclinic system with the space group P2₁/c. This is a very common space group for organic molecules and suggests that 3-Methyl-5-nitrobenzo[d]isoxazole may also adopt a similar packing arrangement.
-
Unit Cell Dimensions: The unit cell dimensions are, as expected, different due to the different molecular structures and sizes. The larger 'b' axis in the carbohydrazide derivative suggests a different packing motif, likely influenced by the potential for hydrogen bonding.
-
Intermolecular Interactions: The presence of a nitro group in 3-Methyl-5-nitrobenzo[d]isoxazole introduces the possibility of strong intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking interactions involving the aromatic rings. These interactions would play a significant role in the overall crystal packing and could be a key focus of analysis once a crystal structure is obtained. The carbohydrazide derivative, for instance, exhibits both N-H···O hydrogen bonds and π-π stacking interactions, which contribute to the formation of a three-dimensional network in the crystal lattice.[7]
Logical Relationships in Crystallographic Analysis
The process of determining and analyzing a crystal structure is a logical progression of interconnected steps.
Caption: The logical flow from experimental diffraction data to the prediction of a compound's properties.
This diagram illustrates how the initial experimental data from X-ray diffraction logically flows to provide a complete understanding of the molecule's structure and, by extension, its potential properties. The positions and intensities of the diffracted spots allow for the determination of the unit cell and space group. This information is then used to generate an electron density map, from which an atomic model is built and refined. The final atomic model provides precise details about the molecule's geometry and how it packs in the solid state. These structural insights are then crucial for understanding and predicting the compound's macroscopic properties and its interactions in a biological system.
Conclusion
While the crystal structure of 3-Methyl-5-nitrobenzo[d]isoxazole remains to be experimentally determined, this guide provides a comprehensive framework for its future crystallographic analysis. By following a robust experimental protocol and drawing comparisons with structurally related compounds, researchers can anticipate the key structural features and packing motifs that are likely to be observed. The elucidation of its precise three-dimensional structure will be a critical step in unlocking the full potential of this and other related nitro-substituted benzo[d]isoxazole derivatives in the fields of drug discovery and materials science.
References
-
Crystallography Open Database (COD) - MatDaCs. (n.d.). Retrieved February 24, 2026, from [Link]
-
Cambridge Structural Database - Re3data.org. (n.d.). Retrieved February 24, 2026, from [Link]
- Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.
- Gražulis, S., Daškevič, A., Merkys, A., Fabre, S., Krupovnickas, A., Lutter, V., ... & Vaitkus, A. (2012). Crystallography Open Database (COD): an open-access collection of crystal structures and platform for sharing structural data. Nucleic acids research, 40(D1), D420-D427.
- Veera Reddy, A., et al. (2012). 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide. Acta Crystallographica Section E: Structure Reports Online, 68(12), o2957.
-
Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library. (n.d.). Retrieved February 24, 2026, from [Link]
-
CCDC – Cambridge Structural Database - Becker Library - WashU. (n.d.). Retrieved February 24, 2026, from [Link]
-
CSD - Cambridge Structural Database - Maastricht University Library. (n.d.). Retrieved February 24, 2026, from [Link]
-
American Elements. (n.d.). 3-Methylbenzo[d]isoxazole. Retrieved February 24, 2026, from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 142385, 5-Nitrobenzisoxazole. Retrieved February 24, 2026 from [Link].
- Arshad, M., et al. (2011). 5-Methyl-N′-(3-nitrobenzylidene)isoxazole-4-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2723.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44462315, 6-Nitrobenzo[D]isoxazole. Retrieved February 24, 2026 from [Link].
- Wünsch, B., et al. (2017). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank, 2017(4), M958.
- Raja, R., et al. (2014). Crystal structure of (5-chloro-2-hydroxyphenyl)(3-methylisoxazolo[5,4-b]pyridin-5-yl)methanone. Acta Crystallographica Section E: Structure Reports Online, 70(7), o793.
- de la Cruz, P., et al. (2005). Crystal structure of 5-methyl-4-(methylthio)-2-(4-nitrobenzyl)oxazole, C12H12N2O3S. Zeitschrift für Kristallographie - New Crystal Structures, 220(3), 243-244.
-
Crystallography Open Database. (n.d.). Search results. Retrieved February 24, 2026, from [Link]
- Zhang, J., et al. (2021). Study on the crystal structure and properties of a new crystal form of 3-nitro-1,2,4-triazole-5-one (NTO). CrystEngComm, 23(34), 5896-5904.
- Google Patents. (n.d.). US3536729A - Process for the purification of 3-amino-5-methylisoxazole.
-
Hoffman Fine Chemicals. (n.d.). CAS 4825-75-6 | 3-Methylbenzo[d]isoxazole | MFCD03701200. Retrieved February 24, 2026, from [Link]
- Wang, X., et al. (2021). The preparation of 3-methyl-4-nitro-5-styrylisoxazole carried out using solvent-free grinding…. Tetrahedron, 96, 132338.
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A Comparative Guide to Purity Analysis Methods for 3-Methyl-5-nitrobenzo[d]isoxazole Intermediates
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the journey from a chemical intermediate to a final Active Pharmaceutical Ingredient (API) is paved with rigorous quality control. 3-Methyl-5-nitrobenzo[d]isoxazole is a key heterocyclic building block, and the purity of such intermediates is not merely a quality metric; it is a fundamental determinant of the safety, efficacy, and stability of the final drug product. The presence of even trace-level impurities—arising from starting materials, side reactions, or degradation—can have profound consequences.
This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of 3-Methyl-5-nitrobenzo[d]isoxazole. We will move beyond procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. Every method described is presented as a self-validating system, grounded in established scientific principles and regulatory expectations. The validation of these analytical methods is a documented process that ensures they are suitable for their intended purpose, a non-negotiable requirement by regulatory bodies like the FDA and EMA.[1][2]
Understanding Potential Impurities in Synthesis
The synthesis of 3-Methyl-5-nitrobenzo[d]isoxazole typically involves the cyclization of an appropriately substituted oxime.[3] A common pathway might start from a substituted o-hydroxyacetophenone which is reacted with hydroxylamine to form an oxime, followed by cyclization.[3] Potential impurities can therefore include:
-
Starting Materials: Unreacted 2-hydroxy-acetophenone derivatives or hydroxylamine.
-
Isomeric Impurities: Formation of other positional isomers, such as 3-Methyl-7-nitrobenzo[d]isoxazole, depending on the regioselectivity of the nitration and cyclization steps.
-
By-products: Compounds resulting from incomplete cyclization or side-reactions.
-
Degradation Products: The nitro group and isoxazole ring can be susceptible to degradation under certain light, pH, or temperature conditions.
A robust analytical method must be able to separate and quantify the main compound from all these potential impurities.
Comparative Analysis of Purity Assessment Techniques
We will now compare the most effective and widely used analytical methods for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC).
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Analysis
HPLC is the cornerstone of pharmaceutical purity analysis due to its high resolution, sensitivity, and quantitative accuracy for a wide range of compounds, including those that are non-volatile or thermally labile.[4]
Causality of Method Choice: The polarity and UV-active nature of 3-Methyl-5-nitrobenzo[d]isoxazole make it an ideal candidate for Reversed-Phase HPLC with UV detection (RP-HPLC-UV). The reversed-phase mode provides excellent separation of the main analyte from both more polar and less polar impurities.
Experimental Protocol: HPLC-UV Analysis of 3-Methyl-5-nitrobenzo[d]isoxazole
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 3-Methyl-5-nitrobenzo[d]isoxazole sample.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute this stock solution to a final concentration of approximately 50 µg/mL for analysis.
-
-
Instrumentation and Conditions:
-
Liquid Chromatograph: A standard HPLC system with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size). The C18 stationary phase provides the necessary hydrophobicity to retain the analyte and separate it from potential impurities.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (containing 0.1% formic acid) in a 60:40 (v/v) ratio. The formic acid helps to ensure good peak shape by protonating any free silanols on the column and the analyte itself.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm, a common wavelength for aromatic compounds. A full UV scan of the analyte should be performed to determine the optimal wavelength (λmax).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
For quantitative determination of specific impurities, a reference standard for each impurity would be required.
-
Data Presentation: HPLC Method Validation Parameters
| Parameter | Typical Performance Metric | Rationale & Importance |
| Specificity | Baseline separation of the main peak from all known impurities and degradation products. | Ensures the method accurately measures only the analyte of interest without interference.[5] |
| Linearity | R² > 0.999 over a range of 5-100 µg/mL. | Confirms a proportional relationship between detector response and analyte concentration.[4] |
| Accuracy | 98.0% - 102.0% recovery from spiked placebo samples. | Demonstrates the closeness of the measured value to the true value.[4] |
| Precision (Repeatability) | Relative Standard Deviation (RSD) < 1.0% for six replicate injections. | Shows the consistency of results for repeated analyses under the same conditions.[4] |
| Limit of Detection (LOD) | ~0.01 µg/mL (Signal-to-Noise ratio of 3:1). | The lowest concentration of the analyte that can be reliably detected.[5] |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL (Signal-to-Noise ratio of 10:1). | The lowest concentration that can be quantified with acceptable precision and accuracy.[5] |
Visualization: HPLC Analytical Workflow
Caption: Logical workflow for HPLC purity analysis.
Gas Chromatography (GC): A Powerful Tool for Volatile Impurities
GC is an excellent technique for separating and analyzing volatile and thermally stable compounds. For nitroaromatic compounds, GC coupled with a mass spectrometer (GC-MS) is particularly powerful, providing not only quantification but also structural identification of impurities.[6][7]
Causality of Method Choice: While the primary intermediate may have limited volatility, GC-MS is invaluable for detecting and identifying volatile impurities from starting materials (e.g., solvents) or thermally induced degradation products that might not be observed by HPLC. The use of a sensitive detector like an Electron Capture Detector (ECD) or a Nitrogen Chemiluminescence Detector (NCD) can provide high selectivity for nitrogen-containing compounds.[8][9] However, care must be taken as high temperatures in the GC inlet can sometimes cause degradation of thermally labile nitroaromatics.[9]
Experimental Protocol: GC-MS Analysis of 3-Methyl-5-nitrobenzo[d]isoxazole
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the sample in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Dilute to a final concentration of approximately 10-20 µg/mL.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: A system equipped with a split/splitless injector and a mass selective detector.
-
Injector: Splitless injection is preferred for trace analysis to ensure maximum transfer of the sample onto the column.[6]
-
Injector Temperature: 230 °C. This temperature must be optimized to ensure volatilization without causing thermal degradation.[6]
-
Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp at 20 °C/min to 280 °C and hold for 5 minutes. This program allows for the separation of volatile components at the beginning and elution of the main, less volatile analyte at the end.
-
Mass Spectrometer: Operate in Electron Ionization (EI) mode with a scan range of m/z 40-450.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Calculate purity based on the relative peak area percentage.
-
Data Presentation: Comparative Performance
| Parameter | HPLC-UV | GC-MS |
| Applicability | Broadly applicable to non-volatile and thermally labile compounds. | Best for volatile and thermally stable compounds. |
| Primary Use | Gold standard for quantitative purity and assay. | Excellent for identifying unknown volatile impurities and residual solvents. |
| Sensitivity | High (µg/mL to ng/mL). | Very high, especially in SIM mode (pg/µL).[7] |
| Identification Power | Low (based on retention time only). | High (based on mass spectrum fragmentation). |
| Potential Issues | Co-elution of impurities with similar polarity. | Thermal degradation of the analyte in the injector.[9] |
Visualization: GC-MS Analytical Workflow
Caption: Logical workflow for GC-MS impurity identification.
Thin-Layer Chromatography (TLC): Rapid, Low-Cost Reaction Monitoring
TLC is a simple, rapid, and inexpensive chromatographic technique that is indispensable in a synthesis-focused environment.
Causality of Method Choice: Its primary strength lies in its ability to quickly monitor the progress of a reaction.[10] By spotting the starting material, reaction mixture, and co-spot on a single plate, a chemist can instantly visualize the consumption of reactants and the formation of the product and major by-products.
Experimental Protocol: TLC Analysis
-
Plate Preparation: Use a silica gel-coated TLC plate (e.g., Silica Gel 60 F254).
-
Sample Application: Dissolve a small amount of the sample in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot a small amount onto the baseline of the TLC plate.
-
Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate). The choice of solvent system is crucial and must be optimized to achieve good separation (Rf value of the main spot ideally between 0.3-0.5).
-
Visualization:
-
View the plate under a UV lamp (254 nm) to see UV-active spots.
-
Stain the plate using a developing agent (e.g., iodine chamber or potassium permanganate dip) to visualize non-UV-active compounds.
-
-
Analysis: Assess purity qualitatively by observing the number and intensity of impurity spots relative to the main product spot.
Visualization: TLC Process
Caption: The fundamental steps of TLC analysis.
Conclusion: Selecting the Right Tool for the Task
The choice of an analytical method for the purity analysis of 3-Methyl-5-nitrobenzo[d]isoxazole is dictated by the specific objective. No single method is universally superior; rather, they serve complementary roles in ensuring the quality of this critical intermediate.
-
For routine quality control, release testing, and stability studies in a cGMP environment, RP-HPLC with UV detection is the undisputed method of choice. Its quantitative accuracy, precision, and robustness are essential for regulatory compliance and ensuring product specifications are met.[4][11]
-
For impurity profiling and identification of unknown volatile or thermally stable impurities, GC-MS is the most powerful tool. Its ability to provide structural information is invaluable during process development and troubleshooting.
-
For rapid, real-time monitoring of synthesis progress and preliminary purity checks, TLC remains an essential and highly efficient technique. [12]
A comprehensive quality control strategy should leverage these methods synergistically. TLC can guide the synthesis, HPLC can provide the definitive quantitative purity value, and GC-MS can be employed to investigate any out-of-specification results or to characterize the full impurity profile during process validation. Adopting this multi-faceted approach ensures a thorough characterization of the intermediate, leading to higher quality, safer, and more effective pharmaceutical products.
References
- Feltes, B. C., de la Guardia, M., & Estevez-Pinto, J. R. (2010). Gas chromatographic and mass spectrometric determination of nitroaromatics in water.
-
Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]
- Bader, M., et al. (1991). Analysis of nitroaromatic compounds in urine by gas chromatography–mass spectrometry for the biological monitoring of explosives. International Archives of Occupational and Environmental Health, 62(7), 529-533.
- Wolska, L., & Emmrich, M. (2021). A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS. Molecules, 26(6), 1648.
- BenchChem Technical Support Team. (2025). A Comparative Guide to Purity Assessment of 4-Chlorobenzo[d]isoxazole: The Superiority of LC-MS Analysis. BenchChem.
- Agilent Technologies. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Technical Overview.
- Thermo Fisher Scientific. (n.d.). Analysis of Explosives by Chemical Ionization GC/MS.
-
International Journal of Creative Research Thoughts (IJCRT). (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. Retrieved from [Link]
-
Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]
- International Journal of Pharmaceutical and Phytopharmacological Research (IJPPR). (2025). Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. IJPPR.
-
ResolveMass Laboratories. (2025). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]
-
Proclinical. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]
-
Royal Society of Chemistry (RSC). (n.d.). Supporting information Green method synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol. Retrieved from [Link]
-
Labcompliance. (2023). Analytical Method Validation: are your analytical methods suitable for intended use? Retrieved from [Link]
- Research Journal of Pharmaceutical, Biological and Chemical Sciences (RJPBCS). (2010). Synthesis and evaluation of 3-methyl-4-nitro-5-(substitutedstyryl)
-
Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]
- Saini, et al. (n.d.). synthesis of novel isoxazole derivatives from 1,3-diketone derivatives.
- BenchChem. (2025). An In-Depth Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole. BenchChem.
Sources
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- 2. particle.dk [particle.dk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. qbdgroup.com [qbdgroup.com]
- 6. mdpi.com [mdpi.com]
- 7. scispec.co.th [scispec.co.th]
- 8. Gas chromatographic and mass spectrometric determination of nitroaromatics in water - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. rsc.org [rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
Safety Operating Guide
Executive Summary: 3-Methyl-5-nitrobenzo[d]isoxazole Waste Management
Here is the comprehensive safety and logistical guide for the proper handling and disposal of 3-Methyl-5-nitrobenzo[d]isoxazole in a professional laboratory environment.
3-Methyl-5-nitrobenzo[d]isoxazole (CAS: 63770-48-9) is a nitroaromatic compound frequently utilized as an intermediate in pharmaceutical synthesis and drug development. Due to the presence of the nitro (-NO2) functional group, this compound carries inherent risks of thermal instability and potential shock sensitivity under specific conditions[1][2].
In a professional laboratory setting, the disposal of nitroaromatic compounds must strictly adhere to Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines, specifically concerning D003 (Reactive) hazardous waste characteristics[3][4]. Under no circumstances should benchtop chemical neutralization (e.g., in-house reduction or oxidation) be attempted for disposal purposes , as this can generate toxic byproducts or initiate uncontrolled exothermic reactions[5].
Part 1: Physicochemical & Hazard Profile
Understanding the molecular behavior of 3-Methyl-5-nitrobenzo[d]isoxazole is critical for safe logistical planning. Nitro groups contain both the oxidizer (oxygen) and the fuel (nitrogen/carbon) within the same molecular framework. This internal redox potential means that if the activation energy threshold is breached (via heat, friction, or shock), the molecule can undergo rapid, self-sustaining decomposition[1][6].
Table 1: Chemical and Hazard Identification
| Property | Value / Classification |
| Chemical Name | 3-Methyl-5-nitrobenzo[d]isoxazole |
| CAS Number | 63770-48-9 |
| Molecular Formula | C8H6N2O3 |
| Molecular Weight | 178.15 g/mol |
| EPA Waste Code | D003 (Reactive)[3][4]; potentially D001 (Ignitable) depending on solvent mixture. |
| Primary Hazards | Thermal instability; potential shock/friction sensitivity if crystallized in threads or dried completely; skin/eye irritant[2][7]. |
| Incompatibilities | Strong oxidizing agents, strong bases, heavy metals (which can form highly sensitive salts)[5][8]. |
Part 2: Step-by-Step Logistical Disposal Protocol
The following methodology outlines the self-validating system for packaging and transferring 3-Methyl-5-nitrobenzo[d]isoxazole to Environmental Health and Safety (EHS) for commercial destruction (typically high-temperature incineration)[9].
Phase 1: Segregation and Preparation
Causality Insight: Nitroaromatics must never be mixed with heavy metals (e.g., copper, silver, mercury) as they can form heavy metal salts that are exponentially more shock-sensitive than the parent compound[8].
-
Isolate the Waste Stream: Dedicate a specific, chemically compatible waste container solely for 3-Methyl-5-nitrobenzo[d]isoxazole and its associated solvent washings. Do not mix with general organic waste.
-
Avoid Friction: Never use glass-stoppered bottles. If the compound is in a solid state, ensure no powder is trapped in the threads of the container lid, as the friction of unscrewing the cap can act as an initiating source[2].
-
Solvent Dampening (If Applicable): If the material is pure and solid, EHS may require it to be dampened with a compatible inert solvent (e.g., water or an appropriate organic solvent) to desensitize the matrix prior to transport. Consult your specific institutional EHS officer before adding any diluent.
Phase 2: Containment and Labeling
Causality Insight: Proper labeling ensures that downstream commercial waste contractors do not inadvertently subject the container to compaction or high-heat environments.
-
Select the Receptacle: Use a high-density polyethylene (HDPE) container. Avoid metal containers that could react or create sparks.
-
Apply RCRA Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container.
-
Specify Hazards: Explicitly write "Contains Nitroaromatic - EPA D003 Reactive" on the label[3][4]. Include the full chemical name; do not use abbreviations.
Phase 3: EHS Handover
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated secondary containment tray, away from direct sunlight and heat sources[7].
-
Request Pickup: Submit a waste pickup request to your EHS department, flagging the material as a "Highly Reactive Material" or "Polynitro Compound"[1].
-
Final Destruction: EHS will transfer the material to a licensed commercial hazardous waste combustor. Incineration is the EPA-recommended disposal method for nitroaromatics, as it completely destroys the energetic functional groups without leaching into groundwater[9].
Part 3: Operational Workflow Visualization
The following diagram illustrates the strict logistical pathway required to maintain chain-of-custody and safety when disposing of reactive nitroaromatic compounds.
Figure 1: Standardized EHS logistical workflow for the disposal of D003 reactive nitroaromatic waste.
References
-
Georgia Institute of Technology. (n.d.). Working with Highly Reactive Materials - Environmental Health & Safety. Retrieved from [Link]
-
Georganics Ltd. (2010). Safety Data Sheet: 2,1-BENZISOXAZOLE. Retrieved from[Link]
-
University of Alberta. (2005). Laboratory Chemical Safety Manual. Retrieved from[Link]
-
U.S. Department of Energy / U.S. EPA. (1999). Screening Level Ecological Risk Assessment Protocol for Hazardous Waste Combustion Facilities. Retrieved from [Link]
-
Washington State University. (n.d.). Environmental Health & Safety: Chemical Hazard Lists. Retrieved from [Link]
-
Middle East Technical University. (n.d.). Classification of Wastes and Their Disposal. Retrieved from [Link]
-
Daniels Training Services. (2016). What is a D003 Reactive Hazardous Waste? Retrieved from[Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from[Link]
-
Lion Technology. (2019). How to Identify Reactive Hazardous Wastes. Retrieved from[Link]
Sources
- 1. s2.ehs.gatech.edu [s2.ehs.gatech.edu]
- 2. ualberta.ca [ualberta.ca]
- 3. danielstraining.com [danielstraining.com]
- 4. epa.gov [epa.gov]
- 5. chem.metu.edu.tr [chem.metu.edu.tr]
- 6. How to Identify Reactive Hazardous Wastes | Lion Technology [lion.com]
- 7. georganics.sk [georganics.sk]
- 8. V.C | Environmental Health & Safety | Washington State University [ehs.wsu.edu]
- 9. lmpublicsearch.lm.doe.gov [lmpublicsearch.lm.doe.gov]
Personal protective equipment for handling 3-Methyl-5-nitrobenzo[d]isoxazole
As a Senior Application Scientist, I recognize that handling specialized heterocyclic intermediates like 3-Methyl-5-nitrobenzo[d]isoxazole requires moving beyond generic safety data sheets. This compound is a critical building block in drug discovery, particularly for synthesizing selective enzyme inhibitors and neuroprotective agents[1]. However, the presence of the nitro group on the benzisoxazole scaffold introduces specific physicochemical hazards—namely, acute oral toxicity (H302) and the potential for rapid dermal absorption when solubilized[2][3].
The following guide provides a causality-driven, self-validating operational framework for the safe handling, preparation, and disposal of 3-Methyl-5-nitrobenzo[d]isoxazole.
Quantitative Data & Hazard Profile
Before initiating any protocol, personnel must understand the physical and toxicological parameters of the material. The table below synthesizes the critical handling metrics for 3-Methyl-5-nitrobenzo[d]isoxazole[2][4][5].
| Parameter | Specification | Operational Implication |
| CAS Number | 63770-48-9 | Unique identifier for waste tracking and SDS verification. |
| Molecular Weight | 178.15 g/mol | Required for precise molarity calculations in assay preparation. |
| Storage Conditions | 2–8°C (Cold-chain) | Vials must be equilibrated to room temperature before opening to prevent condensation and degradation[1]. |
| Hazard Classification | Acute Tox. 4 (Oral) - H302 | Strict prohibition of mouth-pipetting; mandatory mitigation of inhalation/ingestion risks[2]. |
| Physical State | Crystalline Solid | High risk of static-induced aerosolization during transfer. |
Causality-Driven PPE Selection
Standard laboratory attire is insufficient for handling biologically active nitroaromatic compounds. Every piece of Personal Protective Equipment (PPE) must be selected based on the specific mechanistic hazards of the chemical[3].
-
Hand Protection (Double-Gloving System):
-
The "Why": 3-Methyl-5-nitrobenzo[d]isoxazole is highly lipophilic. In drug discovery, it is frequently dissolved in carrier solvents like DMSO or DMF. These solvents act as penetration enhancers, rapidly carrying dissolved nitroaromatics across the stratum corneum and into the bloodstream. Standard latex offers zero resistance to DMSO.
-
The Standard: Use a minimum 5-mil nitrile inner glove for base protection, overlaid with an extended-cuff nitrile or neoprene outer glove. If the outer glove is contaminated with a DMSO solution, it must be doffed immediately.
-
-
Respiratory & Environmental Protection:
-
The "Why": As a dry powder, the compound accumulates static charge. Opening a plastic vial or using a standard metal spatula can cause the powder to aerosolize. Inhaling these micro-particulates bypasses first-pass hepatic metabolism, leading to direct systemic exposure.
-
The Standard: All dry powder handling must occur within a certified chemical fume hood (face velocity 80–100 fpm) or a Class II Type A2 Biological Safety Cabinet.
-
-
Ocular Protection:
-
The "Why": Nitroaromatic dust can cause severe corneal irritation and sensitization.
-
The Standard: Chemical splash goggles that form a complete seal around the eyes are mandatory. Standard safety glasses with side shields do not protect against aerosolized dust.
-
Figure 1: Sequential PPE gowning workflow for handling hazardous nitroaromatic powders.
Operational Plan: Self-Validating Handling Protocol
This protocol details the preparation of a standard 10 mM stock solution, designed as a self-validating system where each step verifies the success and safety of the previous one.
Step 1: Thermal Equilibration (Validation of Integrity)
-
Remove the sealed vial of 3-Methyl-5-nitrobenzo[d]isoxazole from the 2–8°C refrigerator[1].
-
Place the vial in a desiccator at room temperature for 30 minutes.
-
Causality: Opening a cold vial introduces ambient humidity, causing condensation. Water ingress degrades the compound and artificially inflates the mass during weighing, ruining assay reproducibility.
Step 2: Static Mitigation & Weighing
-
Transfer the equilibrated vial to the chemical fume hood.
-
Use an anti-static gun (Zerostat) on the weighing paper and the analytical balance draft shield.
-
Use a static-dissipative PTFE spatula to transfer the powder.
-
Self-Validation Check: Observe the powder. If it "jumps" or clings aggressively to the spatula, static is still present. Re-apply the anti-static gun before proceeding.
Step 3: In-Situ Solubilization
-
Do not transport the dry powder across the laboratory to a solvent station.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration based on the exact weighed mass.
-
Add the DMSO directly to the weighing vial inside the fume hood.
-
Cap the vial and vortex until visually clear.
-
Causality: Once the compound is in solution, the inhalation hazard drops to zero, allowing safe transport of the sealed vial to the biological assay area.
Disposal & Decontamination Workflow
The disposal of nitroaromatic compounds requires strict chemical segregation. Improper disposal can lead to dangerous secondary reactions.
Waste Segregation Imperative:
Never dispose of 3-Methyl-5-nitrobenzo[d]isoxazole in a waste carboy containing strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride). The nitro group (
Spill Response Protocol:
-
Dry Spill: Do not sweep. Sweeping generates hazardous dust. Gently cover the powder with a damp absorbent pad (wetted with an ethanol/water mixture) to trap the particulates, then scoop into a hazardous waste bag[3].
-
Liquid Spill (DMSO Stock): Cover immediately with an inert absorbent like vermiculite. Do not use paper towels, as they may not fully contain the lipophilic solvent.
Figure 2: Logical decision pathway for nitroaromatic spill response and waste segregation.
References
-
MySkinRecipes. "3-Methyl-5-nitrobenzo[d]isoxazole - Chemical Specifications and Storage". Available at: [Link]
-
ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines". Available at: [Link]
Sources
- 1. 3-Methyl-5-nitrobenzo[d]isoxazole [myskinrecipes.com]
- 2. 63770-48-9|3-Methyl-5-nitrobenzo[d]isoxazole|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 63770-48-9|3-Methyl-5-nitrobenzo[d]isoxazole|BLD Pharm [bldpharm.com]
- 5. 3-Methyl-5-nitrobenzo[d]isoxazole [myskinrecipes.com]
- 6. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
